Dihydrocapsaicin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPQKLURWNAAH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrocapsaicin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, dihydrocapsaicin. Primarily utilized as an internal standard in analytical chemistry, its properties and biological interactions are intrinsically linked to its non-deuterated counterpart. This document details its chemical and physical properties, analytical applications, and the core signaling pathways it influences.
Core Chemical and Physical Properties
This compound is a synthetic, isotopically labeled form of dihydrocapsaicin, where three hydrogen atoms on the methoxy group of the vanillyl moiety have been replaced with deuterium.[1] This substitution results in a molecule with a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.
Quantitative Data Summary
The following table summarizes the key quantitative data for Dihydrocapsaicin and its deuterated form.
| Property | Dihydrocapsaicin | This compound | Data Source(s) |
| Molecular Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ | [2][3] |
| Molecular Weight | 307.43 g/mol | Approx. 310.45 g/mol | [2][4] |
| CAS Number | 19408-84-5 | 1330261-21-6 | |
| Purity (Typical) | ≥85% to ≥97.0% (HPLC) | Varies by supplier | |
| Melting Point | 65.5 - 65.8 °C | Not specified | |
| Solubility | Soluble in DMSO and 100% ethanol | Soluble in methyl acetate, chloroform, DMSO | |
| XlogP3-AA | 4.4 | Not specified |
Synthesis and Application
Synthesis Overview
The synthesis of dihydrocapsaicin can be achieved through the condensation reaction of vanillylamine with 8-methylnonanoic acid. A common method for producing high-purity dihydrocapsaicin involves the hydrogenation of natural capsaicin, followed by crystallization. The synthesis of this compound would follow a similar pathway, utilizing a deuterated vanillylamine precursor.
Primary Application: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the accurate quantification of dihydrocapsaicin in various matrices, including food products and biological samples. Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer.
Experimental Protocols
Quantification of Dihydrocapsaicin using HPLC with an Internal Standard (this compound)
This protocol outlines a typical workflow for the quantification of dihydrocapsaicin in a sample, such as a chili pepper extract, using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Dihydrocapsaicin of a known concentration.
-
Prepare a stock solution of this compound of a known concentration.
-
Create a series of calibration standards by serially diluting the Dihydrocapsaicin stock solution and adding a fixed amount of the this compound internal standard to each.
-
-
Sample Preparation:
-
Extract capsaicinoids from the sample matrix using an appropriate solvent (e.g., acetonitrile or ethanol).
-
Filter the extract to remove particulate matter.
-
Add a known amount of the this compound internal standard to the filtered extract.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer).
-
Elute the compounds using a mobile phase gradient.
-
-
Data Analysis:
-
Record the peak areas for both Dihydrocapsaicin and this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of Dihydrocapsaicin to the peak area of this compound against the concentration of Dihydrocapsaicin for the standard solutions.
-
Calculate the concentration of Dihydrocapsaicin in the sample by determining its peak area ratio to the internal standard and interpolating this value on the calibration curve.
-
Experimental Workflow for Dihydrocapsaicin Quantification
Caption: Workflow for quantifying Dihydrocapsaicin using an internal standard.
Biological Activity and Signaling Pathways
Dihydrocapsaicin, and by extension this compound, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-specific cation channel.
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by dihydrocapsaicin initiates a cascade of intracellular events, leading to the sensation of pungency and heat.
-
Binding and Channel Opening: Dihydrocapsaicin, due to its lipophilic nature, can cross the cell membrane and bind to the intracellular domain of the TRPV1 receptor. This binding induces a conformational change, opening the channel pore.
-
Cation Influx: The opening of the TRPV1 channel allows for a rapid influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the cell.
-
Cellular Response: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. This can lead to the release of neurotransmitters, such as Substance P, from sensory neurons, resulting in the perception of pain and heat. In other cell types, this Ca²⁺ influx can trigger a range of responses, including the activation of calmodulin-dependent protein kinases (CaMKs) and the modulation of gene expression.
Downstream Signaling Cascades
The initial TRPV1-mediated calcium influx can propagate signals through several key pathways:
-
AMPK Pathway: Elevated intracellular Ca²⁺ can activate Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
-
MAPK Pathway: The increase in intracellular calcium can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Dihydrocapsaicin has been shown to increase the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and neuroprotection.
TRPV1 Signaling Pathway Diagram
Caption: Dihydrocapsaicin activation of the TRPV1 signaling pathway.
Metabolism
Upon ingestion, dihydrocapsaicin is rapidly absorbed from the gastrointestinal tract. It undergoes significant first-pass metabolism in the liver. In vitro studies using human and pig liver cell fractions have identified several metabolites, including aliphatic hydroxylated and dehydrogenated forms, as well as glycine and glutathione conjugates. These metabolic products are generally considered to lack the pungent activity of the parent compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of dihydrocapsaicin in research and quality control settings. Its utility stems from its isotopic labeling, which allows it to be distinguished from its native analog by mass spectrometry while retaining identical chemical and physical behavior. A thorough understanding of the underlying biochemistry and signaling pathways of dihydrocapsaicin is crucial for interpreting analytical results and for the broader study of capsaicinoids in pharmacology and drug development.
References
Dihydrocapsaicin-d3 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Dihydrocapsaicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is a saturated analog of capsaicin and contributes substantially to their pungency.[1] Like capsaicin, it is a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain and heat sensation.[2][3] This property has led to its investigation in various pharmaceutical applications, including as a topical analgesic.[4] this compound is the deuterated form of dihydrocapsaicin, where three hydrogen atoms on the methoxy group of the benzene ring are replaced with deuterium.[5] This isotopic labeling makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification of dihydrocapsaicin in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and analytical methodologies related to this compound and its non-deuterated counterpart.
Chemical and Physical Properties
Dihydrocapsaicin is a lipophilic, colorless, and odorless compound that can appear crystalline or waxy. The introduction of three deuterium atoms in this compound results in a mass shift of approximately +3 Da, a critical feature for its use in mass spectrometry-based assays.
General and Physical Properties
The fundamental identifiers and physical characteristics of Dihydrocapsaicin and its deuterated analog are summarized below.
| Property | Dihydrocapsaicin | This compound |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | N-[(4-hydroxy-3-methoxy-d3-phenyl)methyl]-8-methylnonanamide |
| Synonyms | 6,7-Dihydrocapsaicin, 8-Methyl-N-vanillylnonanamide, DHC | 8-Methyl-N-vanillylnonanamide-d3, 6,7-Dihydrocapsaicin-d3 |
| CAS Number | 19408-84-5 | 1330261-21-6 |
| Molecular Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ |
| Molecular Weight | ~307.43 g/mol | ~310.45 g/mol |
| Appearance | White to off-white solid; Crystalline to waxy compound | Not specified, assumed similar to Dihydrocapsaicin |
| Melting Point | 62-65.8 °C | Not specified |
| Boiling Point (est.) | 497-498 °C at 760 mm Hg | Not specified |
Solubility Data
Dihydrocapsaicin exhibits poor solubility in water but is readily soluble in various organic solvents.
| Solvent | Solubility (Dihydrocapsaicin) |
| Water (est.) | 2.811 mg/L at 25 °C |
| PBS (pH 7.2) | 0.1 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| Dimethyl sulfoxide (DMSO) | 33 mg/mL |
| Ethanol | 100 mg/mL |
Spectroscopic and Chromatographic Data
Spectroscopic data is crucial for the identification and characterization of Dihydrocapsaicin.
| Data Type | Dihydrocapsaicin Information |
| UV Absorbance Max (λmax) | 230, 281 nm |
| Mass Spectrometry | Electron ionization spectra are available in the NIST WebBook. Key fragments in MS-MS analysis include m/z 137.06 and 122.0364. |
| ¹³C NMR | Spectral data is available on PubChem. |
| Kovats Retention Index | 2607.1 - 2616.1 (Semi-standard non-polar) |
Experimental Protocols
Synthesis of Dihydrocapsaicin
Multiple pathways for the synthesis of dihydrocapsaicin have been reported. A common laboratory method involves the condensation of vanillylamine with 8-methylnonanoic acid. An alternative approach involves the catalytic hydrogenation of capsaicin.
Method 1: Hydrogenation of Natural Capsaicin
-
Dissolution: Dissolve 8 g of natural capsaicin (purity ≥95%) in 120 ml of methanol and stir at room temperature for 1 hour.
-
Catalysis: Add 400 mg of platinum oxide hydrate to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation at room temperature for 6 hours.
-
Purification: Filter the reaction mixture through celite and concentrate the filtrate.
-
Crystallization: Dissolve the product in a mixture of 300 ml acetonitrile and 100 ml methyl tert-butyl ether at 55°C. Allow the solution to stand and crystallize at -10°C.
-
Isolation: Separate the precipitated crystals by filtration. Press the filter cake and dry it under vacuum for 3 hours at 50°C to yield high-purity dihydrocapsaicin.
Method 2: Synthesis from Lignocellulosic Platform Chemicals A greener synthesis route utilizes renewable biomass sources.
-
Condensation: Furfural (from hemicellulose) and methyl isopropyl ketone (from cellulose) are condensed under alkaline conditions (pH 9-14).
-
Ring Opening: The resulting product undergoes ring-opening in an acidic environment to yield 4,7-diketone-8-methylnonanoic acid.
-
Hydrodeoxygenation: This intermediate is treated with hydrogen and a hydrogenation catalyst to produce 8-methylnonanoic acid.
-
Amide Formation: The 8-methylnonanoic acid is reacted with vanillylamine (derivable from lignin) to form dihydrocapsaicin.
Stability Testing Protocol
The stability of dihydrocapsaicin is critical for its use in commercial products. Studies show that its concentration can decrease over time, with degradation rates influenced by temperature and storage conditions. A typical stability study involves HPLC analysis.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of dihydrocapsaicin in methanol.
-
Working Sample Preparation: Dilute the stock solution to 100 µg/mL using appropriate buffers for pH stability testing (e.g., pH 3, 7, 9), hydrogen peroxide for oxidative stability, or methanol for thermal and photostability.
-
Storage Conditions:
-
Thermal: Store samples at various temperatures (e.g., 25°C, 40°C, 60°C).
-
pH: Store buffered samples at 25°C, protected from light.
-
Photostability: Expose samples to controlled light in a photostability chamber.
-
Oxidative: Store samples with hydrogen peroxide at 25°C, protected from light.
-
-
Sampling: Analyze samples at predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days).
-
HPLC Analysis: Quantify the remaining dihydrocapsaicin using a C18 column with a UV detector set to 280 nm. A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
Storage and Handling
Proper storage is essential to maintain the integrity of dihydrocapsaicin.
-
Temperature: Store at 4°C for long-term stability.
-
Environment: Keep in a cool, dry, well-ventilated area in securely sealed original containers.
-
Precautions: Store away from incompatible materials and foodstuffs. Protect containers from physical damage.
Biological Activity and Signaling
Dihydrocapsaicin is a potent agonist of the TRPV1 receptor. Its interaction with this channel is the basis for its pungency and analgesic properties. Activation of TRPV1 by dihydrocapsaicin has been shown to modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is implicated in neuroprotection.
-
TRPV1 Agonism: Binds to and activates the TRPV1 ion channel.
-
Neuroprotection: In models of ischemic stroke, dihydrocapsaicin enhances hypothermia-induced neuroprotection by increasing the phosphorylation of Akt (p-Akt) and regulating the expression of apoptosis-related proteins like Bcl-2, Bax, and Caspase-3.
-
Antimicrobial Activity: Shows activity against various bacteria and fungi, including E. faecalis, S. aureus, and C. albicans.
-
Antioxidant Properties: Dihydrocapsaicin is capable of scavenging free radicals.
Analytical Applications of this compound
The primary application of this compound is as an internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Because this compound is chemically identical to the native compound, it co-elutes and experiences similar ionization effects. However, the mass spectrometer can distinguish it from the non-deuterated analyte due to its +3 Da mass difference. This allows for highly accurate quantification by correcting for sample loss during preparation and variations in instrument response.
Key applications include:
-
Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) rates.
-
Quantification in food products, such as chili peppers and sauces.
-
Bioavailability studies.
-
Forensic and clinical toxicology.
References
In-Depth Technical Guide to Dihydrocapsaicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3 (DHC-d3), a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing DHC-d3 as an internal standard in analytical methods or investigating the broader applications of capsaicinoids.
Core Molecular Data
This compound is a stable, isotopically labeled form of Dihydrocapsaicin, where three hydrogen atoms in the methoxy group on the vanillylamine ring have been replaced with deuterium. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Dihydrocapsaicin and other capsaicinoids.
| Property | Dihydrocapsaicin | This compound |
| Chemical Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ |
| Molecular Weight | ~307.43 g/mol [1][2] | ~310.45 g/mol |
| Monoisotopic Mass | 307.214744 u | 310.233598 u |
| CAS Number | 19408-84-5[3] | Not explicitly available |
Synthesis of Deuterated Capsaicinoids
A plausible synthetic route for this compound would involve the condensation of deuterated vanillylamine with 8-methylnonanoic acid. The deuteration is typically introduced at the vanillylamine moiety.
Representative Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Experimental Protocols: LC-MS/MS Analysis of Capsaicinoids
This compound is predominantly used as an internal standard in the quantification of capsaicinoids in various matrices, including food products and biological samples. The following is a representative experimental protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (e.g., for a food matrix)
-
Extraction: Homogenize a known weight of the sample. Extract the capsaicinoids using a suitable organic solvent such as acetonitrile or methanol. This can be facilitated by vortexing and ultrasonication.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the extract.
-
Cleanup: Centrifuge the extract to pellet any solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Final Preparation: Evaporate the solvent from the purified extract and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of capsaicinoids.[4]
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier for better ionization) and an organic solvent like acetonitrile or methanol is commonly employed.[5]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Dihydrocapsaicin: The precursor ion is the protonated molecule [M+H]⁺ at m/z 308. A characteristic product ion is monitored, for example, m/z 137.
-
This compound: The precursor ion is [M+H]⁺ at m/z 311. The corresponding stable product ion is monitored.
-
Signaling Pathways of Capsaicinoids
Dihydrocapsaicin, and by extension this compound (in biological activity studies), exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This non-selective cation channel is predominantly expressed in sensory neurons.
TRPV1 Activation and Downstream Signaling
The binding of Dihydrocapsaicin to the TRPV1 receptor induces a conformational change, opening the channel and allowing an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). This influx of positive ions leads to depolarization of the neuron, initiating a nerve impulse that is transmitted to the central nervous system, perceived as a pungent or burning sensation.
The increase in intracellular Ca²⁺ concentration acts as a crucial second messenger, triggering a cascade of downstream signaling events.
Caption: Dihydrocapsaicin-induced TRPV1 signaling cascade.
Key Downstream Signaling Pathways
-
Protein Kinase A (PKA) Pathway: The influx of calcium can lead to the activation of calcium-sensitive adenylyl cyclases, increasing cyclic AMP (cAMP) levels and subsequently activating PKA. PKA can then phosphorylate various downstream targets, including the TRPV1 receptor itself, modulating its sensitivity.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased intracellular calcium can also activate the MAPK signaling cascade (including ERK, JNK, and p38), which is involved in a wide range of cellular processes, including inflammation and apoptosis.
The prolonged activation of TRPV1 by capsaicinoids can lead to a desensitization of the receptor, a phenomenon that is being explored for its analgesic potential. This desensitization is thought to involve both receptor phosphorylation and dephosphorylation, as well as potential depletion of neuropeptides from sensory nerve endings.
References
- 1. jneurosci.org [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021014395A1 - Process for the synthesis of deuterated capsaicin, capsaicinoids and synthetic capsaicin analogs - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Deuterated Dihydrocapsaicin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into bioactive molecules represents a powerful tool to modulate pharmacokinetic profiles and elucidate metabolic pathways. This technical guide provides a comprehensive overview of the synthesis of deuterated dihydrocapsaicin, a saturated analog of the pungent compound found in chili peppers. Dihydrocapsaicin and its deuterated counterpart are valuable pharmacological probes for studying the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.
This document details the synthetic strategies for preparing deuterated dihydrocapsaicin, focusing on the preparation of its key deuterated precursors: vanillylamine and 8-methylnonanoic acid. It also presents relevant quantitative data from the literature and provides detailed diagrams of the pertinent biological pathways.
Synthetic Strategies and Methodologies
The synthesis of deuterated dihydrocapsaicin is not extensively detailed in a single peer-reviewed publication. However, a robust synthetic route can be constructed by combining established methods for the synthesis of its deuterated precursors and the well-documented amide coupling reaction used for non-deuterated capsaicinoids. The primary approach involves the synthesis of deuterated vanillylamine and deuterated 8-methylnonanoic acid, followed by their condensation to form the final product.
Synthesis of Deuterated Vanillylamine
The introduction of deuterium into the vanillylamine moiety can be achieved at various positions. A common strategy involves the deuteration of the methoxy group of vanillin, a readily available starting material.
Experimental Protocol: Synthesis of [d3]-Vanillylamine Hydrochloride
This protocol is adapted from methodologies for the synthesis of deuterated vanillin and its subsequent conversion to vanillylamine.
-
[d3]-Vanillin Synthesis: 3,4-dihydroxybenzaldehyde is reacted with [d3]-methyl iodide in the presence of a base to yield [d3]-vanillin. The reaction is typically carried out in a suitable solvent like toluene.
-
Oxime Formation: The resulting [d3]-vanillin is then reacted with hydroxylamine hydrochloride in a basic medium to form the corresponding oxime.
-
Reduction to Amine: The [d3]-vanillin oxime is reduced to [d3]-vanillylamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is typically performed in an acidic medium, such as glacial acetic acid with hydrochloric acid, to directly yield the hydrochloride salt.
-
Purification: The final product, [d3]-vanillylamine hydrochloride, is purified by recrystallization.
Synthesis of Deuterated 8-Methylnonanoic Acid
Conceptual Experimental Protocol: Synthesis of Deuterated 8-Methylnonanoic Acid
This conceptual protocol is based on general methods for decarboxylative deuteration.
-
Precursor Synthesis: A suitable carboxylic acid precursor that can undergo decarboxylation to form the desired deuterated product would need to be synthesized.
-
Decarboxylative Deuteration: The precursor is subjected to decarboxylative deuteration conditions. This can be achieved using various methods, including photoredox catalysis in the presence of a deuterium source like D₂O.
-
Purification: The resulting deuterated 8-methylnonanoic acid would be purified using standard techniques such as column chromatography or distillation.
Amide Coupling to form Deuterated Dihydrocapsaicin
The final step is the condensation of the deuterated vanillylamine and the deuterated 8-methylnonanoic acid. This is a standard amide bond formation reaction.
Experimental Protocol: Synthesis of Deuterated Dihydrocapsaicin
This protocol is based on general methods for the synthesis of dihydrocapsaicin.
-
Reaction Setup: Deuterated vanillylamine (or its hydrochloride salt, which would require neutralization) and deuterated 8-methylnonanoic acid are dissolved in an appropriate solvent, such as toluene or n-octane.
-
Coupling Agents: A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added to facilitate the amide bond formation. A catalyst like 4-dimethylaminopyridine (DMAP) can also be included.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude deuterated dihydrocapsaicin is purified by chromatography or recrystallization.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of dihydrocapsaicin and its precursors. It is important to note that yields for the fully deuterated dihydrocapsaicin are not explicitly reported in the literature and would be dependent on the efficiency of the deuteration and coupling steps.
| Reaction Step | Product | Reported Yield | Purity | Reference |
| Condensation of Furfural and Methyl Isopropyl Ketone | 1-(2-furyl)-1-pentene-4-methyl-3-ketone | 95% | Not Reported | [1] |
| Hydrodeoxygenation of 4,7-diketone-8-methylnonanoic acid | 8-methylnonanoic acid | 88% | 99% (GC) | [1] |
| Amide coupling of 8-methylnonanoic acid and vanillylamine | Dihydrocapsaicin | 98% | 98% (HPLC) | [1] |
| Hydrogenation of natural capsaicin | Dihydrocapsaicin | 85% | 99.3% (HPLC) | [2] |
Signaling Pathways and Experimental Workflows
The biological effects of dihydrocapsaicin are primarily mediated through the TRPV1 receptor. Understanding the biosynthetic pathway of its parent compounds, the capsaicinoids, is also crucial for researchers in this field.
Capsaicinoid Biosynthesis Pathway
The biosynthesis of capsaicinoids, including dihydrocapsaicin, involves two main pathways: the phenylpropanoid pathway, which produces the vanillylamine moiety, and the branched-chain fatty acid pathway, which produces the acyl side chain.
Caption: Overview of the two primary metabolic routes leading to the synthesis of capsaicinoids.
TRPV1 Signaling Pathway Activation
Dihydrocapsaicin, like capsaicin, activates the TRPV1 receptor, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the sensation of heat and pain.
Caption: Simplified schematic of the TRPV1 receptor activation cascade initiated by dihydrocapsaicin.
General Experimental Workflow for Deuterated Dihydrocapsaicin Synthesis and Analysis
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of deuterated dihydrocapsaicin.
Caption: A logical progression of steps for the synthesis and characterization of deuterated dihydrocapsaicin.
References
Technical Guide: Dihydrocapsaicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. Given the common application of deuterated compounds in analytical chemistry, this guide focuses on the properties of Dihydrocapsaicin and the practical application of its deuterated form as an internal standard.
Core Compound Identification
Physicochemical Properties
The physicochemical properties of this compound are expected to be nearly identical to those of Dihydrocapsaicin, with a slight increase in molecular weight.
| Property | Value |
| Molecular Formula | C₁₈H₂₆D₃NO₃ |
| Molecular Weight | ~310.45 g/mol |
| Parent Compound M.W. | 307.43 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline or waxy solid[4] |
| Purity | Typically ≥85% for the parent compound |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and 100% ethanol |
| Pungency | Same as capsaicin |
Experimental Protocols
Synthesis of Deuterated Capsaicinoids
The synthesis of deuterated capsaicinoids, including analogs like this compound, can be achieved through established chemical processes. A general approach involves the synthesis of a deuterated vanillylamine intermediate, followed by condensation with the appropriate fatty acid.
Example Synthetic Route for a Deuterated Vanillylamine Intermediate:
-
Reaction of 3,4-dihydroxybenzaldehyde with a benzyl halide: This is performed in the presence of a base to protect one of the hydroxyl groups.
-
Deuteromethylation: The remaining free hydroxyl group is then reacted with a deuterated methylating agent (e.g., CD₃I) to introduce the d3-methoxy group.
-
Conversion to Oxime: The aldehyde group is reacted with hydroxylamine to form an oxime.
-
Reduction to Amine: The oxime is then reduced to the corresponding amine, yielding the deuterated vanillylamine.
This deuterated intermediate can then be coupled with 8-methylnonanoic acid to yield this compound.
Quantitative Analysis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Dihydrocapsaicin in various matrices (e.g., biological fluids, food samples) using mass spectrometry-based methods like LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.
A. Sample Preparation:
-
Extraction: The sample containing Dihydrocapsaicin is homogenized and extracted with a suitable organic solvent (e.g., acetonitrile, methanol).
-
Spiking: A known amount of this compound internal standard solution is added to the sample extract.
-
Clean-up (Optional): Solid-phase extraction (SPE) may be employed to remove interfering matrix components.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
B. LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a C18 column for separation of Dihydrocapsaicin and its deuterated internal standard.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dihydrocapsaicin and this compound are monitored.
-
Quantification: The concentration of Dihydrocapsaicin in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Dihydrocapsaicin and a constant concentration of the internal standard.
Biological Activity and Signaling Pathway
Dihydrocapsaicin, like capsaicin, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.
TRPV1 Signaling Pathway:
Activation of the TRPV1 channel by Dihydrocapsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, triggering an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain. The sustained activation of TRPV1 can lead to desensitization, which is the basis for the analgesic effects of capsaicinoids.
Caption: this compound activates the TRPV1 channel, leading to ion influx and neuronal signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Dihydrocapsaicin in a sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis of Dihydrocapsaicin using a deuterated internal standard.
References
Physical and chemical properties of Dihydrocapsaicin-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocapsaicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Given the limited direct experimental data available for the deuterated form, this guide extrapolates information from its well-characterized non-deuterated analog, Dihydrocapsaicin. This approach provides a robust framework for researchers and professionals in drug development.
Introduction
Dihydrocapsaicin is a naturally occurring capsaicinoid found in chili peppers, contributing to their pungent sensation.[1][2][3] The deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification due to its distinct mass. This guide details its core physical and chemical characteristics, analytical methodologies, and relevant biological pathways.
Physical and Chemical Properties
The primary difference between Dihydrocapsaicin and this compound is the substitution of three hydrogen atoms with deuterium atoms. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter the fundamental chemical properties.
Structure and Nomenclature
-
IUPAC Name: N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide-d3
-
Synonyms: DHC-d3, 6,7-Dihydrocapsaicin-d3
-
InChI Key: XJQPQKLURWNAAH-UHFFFAOYSA-N (for non-deuterated form)
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties. Data for Dihydrocapsaicin is provided as a reference, with calculated or estimated values for this compound.
| Property | Dihydrocapsaicin | This compound | References |
| Molecular Weight | 307.43 g/mol | 310.45 g/mol (Calculated) | |
| Monoisotopic Mass | 307.214744 u | 310.233633 u (Calculated) | |
| Melting Point | 62-65.8 °C | Expected to be similar | |
| Boiling Point | ~497.4 °C (Predicted) | Expected to be similar | |
| Appearance | White to off-white crystalline or waxy solid | Expected to be similar | |
| Solubility | Soluble in ethanol, DMSO, DMF. Sparingly soluble in water. | Expected to be similar | |
| pKa | 9.76 ± 0.20 (Predicted) | Expected to be similar | |
| logP | 3.556 (Estimated) | Expected to be similar | |
| UV max | 230, 281 nm | Expected to be similar |
Experimental Protocols
The following protocols are standard for the analysis of capsaicinoids and are directly applicable to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of capsaicinoids.
-
Objective: To separate and quantify this compound in a sample matrix.
-
Methodology:
-
Sample Preparation: Extract the sample with a suitable solvent such as methanol or acetonitrile. The extract may require cleanup using solid-phase extraction (SPE) with a C18 cartridge.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector is used.
-
Mobile Phase: A gradient of water (often with 1% formic acid) and methanol or acetonitrile is typically employed.
-
Detection: Monitor the eluent at approximately 280 nm.
-
Quantification: Use a calibration curve generated from standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.
-
Objective: To achieve highly sensitive and specific quantification of this compound.
-
Methodology:
-
Sample Preparation: Similar to HPLC, with potential protein precipitation or liquid-liquid extraction for biological samples.
-
Chromatography: Utilize a reversed-phase UFLC or HPLC system to separate the analyte from matrix components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of this compound (m/z 311.2) would be selected.
-
Product Ions: Characteristic fragment ions are monitored. For the non-deuterated form, a common fragment is m/z 137.06, corresponding to the vanillyl moiety. The fragmentation pattern for the deuterated form is expected to be similar.
-
-
Quantification: An internal standard (e.g., a different deuterated analog or a structural analog) is used for accurate quantification.
-
Biological Pathways
Dihydrocapsaicin exerts its biological effects primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It is biosynthesized in chili peppers through the convergence of the phenylpropanoid and branched-chain fatty acid pathways.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by Dihydrocapsaicin leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the sensation of heat and pain.
Caption: TRPV1 signaling pathway activation by this compound.
Capsaicinoid Biosynthesis Pathway
Dihydrocapsaicin is synthesized in the placental tissue of chili peppers. The pathway involves the condensation of vanillylamine from the phenylpropanoid pathway with a branched-chain fatty acid derived from valine or leucine.
Caption: Simplified biosynthesis pathway of Dihydrocapsaicin.
Conclusion
This compound serves as an essential analytical tool for researchers in pharmacology and drug metabolism. While specific experimental data for the deuterated form is scarce, its physical and chemical properties can be reliably extrapolated from its non-deuterated counterpart. The experimental protocols and biological pathway information provided in this guide offer a solid foundation for its application in scientific research.
References
An In-depth Technical Guide to Dihydrocapsaicin-d3: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and quantitative analysis. Furthermore, it explores the primary signaling pathway associated with its biological activity. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, analytical chemistry, and drug development who are working with or interested in the applications of deuterated capsaicinoids.
Core Concepts: Structure and Properties
This compound is an isotopic analog of Dihydrocapsaicin, a pungent compound found in chili peppers. The key structural difference is the replacement of three hydrogen atoms with deuterium atoms on the methoxy group attached to the vanillyl moiety.[1] This isotopic labeling makes this compound an ideal internal standard for quantitative mass spectrometry-based assays of Dihydrocapsaicin, providing higher accuracy and precision in pharmacokinetic and metabolic studies.
The chemical structure of this compound is N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methylnonanamide.
Physicochemical Properties of Dihydrocapsaicin (Non-deuterated)
Quantitative data for the non-deuterated form, Dihydrocapsaicin, is summarized in the table below. The molecular weight of this compound is approximately 310.45 g/mol , reflecting the addition of three deuterium atoms.
| Property | Value | Reference |
| CAS Number | 19408-84-5 | [2][3][4] |
| Molecular Formula | C18H29NO3 | [2] |
| Molecular Weight | 307.43 g/mol | |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |
| Appearance | White to off-white crystalline or waxy solid | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and 100% ethanol. Sparingly soluble in water. | |
| Purity (typical) | ≥85% |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a two-step process involving the preparation of deuterated vanillylamine followed by an amide coupling reaction with 8-methylnonanoic acid or its activated form.
Step 1: Synthesis of Vanillylamine-d3
The synthesis of the deuterated vanillylamine precursor starts with commercially available 3,4-dihydroxybenzaldehyde.
Protocol:
-
Methylation: Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as dimethylacetamide. Add a molar excess of deuterated methyl iodide ([d3]methyl iodide) and a base (e.g., sodium hydroxide in methanol).
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product, [d3]vanillin, with an organic solvent like dichloromethane.
-
Purification of [d3]Vanillin: Purify the crude [d3]vanillin using column chromatography or recrystallization to obtain a pure product.
-
Reductive Amination: Convert the purified [d3]vanillin to [d3]vanillylamine. This can be achieved through various reductive amination methods. A common method involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.
-
Purification of Vanillylamine-d3: Purify the resulting [d3]vanillylamine by acid-base extraction or column chromatography to yield the desired deuterated amine precursor.
Step 2: Amide Coupling to form this compound
The final step involves the formation of an amide bond between vanillylamine-d3 and 8-methylnonanoic acid.
Protocol:
-
Activation of Carboxylic Acid: Activate 8-methylnonanoic acid to facilitate the amide coupling. A common method is to convert it to the corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
Coupling Reaction: In a separate flask, dissolve vanillylamine-d3 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane.
-
Addition: Slowly add the freshly prepared 8-methylnonanoyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the reaction exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Analytical Methodologies: Quantitative Analysis
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and reliable technique for the quantification of Dihydrocapsaicin.
HPLC-UV Method for Dihydrocapsaicin Analysis
This protocol is adapted for the analysis of Dihydrocapsaicin in various samples, such as chili powder extracts.
Experimental Protocol:
-
Sample Preparation (Chili Powder):
-
Accurately weigh 2.5 g of chili powder into a conical flask.
-
Add 25 mL of an extraction solution (e.g., methanol:tetrahydrofuran 1:1 v/v).
-
Sonicate the mixture at 60 °C for 10 minutes.
-
Allow the solid to settle and decant the supernatant. Repeat the extraction twice more and pool the filtrates.
-
Reduce the volume of the pooled filtrate using a rotary evaporator.
-
Transfer the concentrated extract to a volumetric flask and bring to a final volume with the extraction solution.
-
Filter the final extract through a 0.45 µm syringe filter before HPLC injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of Dihydrocapsaicin of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Dihydrocapsaicin in the sample by interpolating its peak area on the calibration curve.
-
LC-MS/MS Method for Dihydrocapsaicin Quantification in Biological Matrices
This protocol provides a highly sensitive and selective method for quantifying Dihydrocapsaicin in plasma or tissue samples, using this compound as an internal standard.
Experimental Protocol:
-
Sample Preparation (Plasma/Tissue Homogenate):
-
To a 100 µL aliquot of the biological sample, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane-dichloromethane-isopropanol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., acetonitrile:water:formic acid 70:30:0.1, v/v/v).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Dihydrocapsaicin and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Dihydrocapsaicin to the peak area of the this compound internal standard against the concentration of the Dihydrocapsaicin standards.
-
The use of the stable isotope-labeled internal standard corrects for matrix effects and variations in sample processing and instrument response, leading to highly accurate quantification.
-
Biological Activity and Signaling Pathways
Dihydrocapsaicin is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The activation of this ion channel is responsible for the sensation of pungency (heat) associated with capsaicinoids. Beyond its role in sensory perception, TRPV1 activation by Dihydrocapsaicin has been shown to influence downstream signaling pathways, notably the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.
Caption: Dihydrocapsaicin activates the TRPV1 channel, leading to downstream activation of the PI3K/Akt signaling pathway.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the quantitative analysis of Dihydrocapsaicin in a biological sample using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Dihydrocapsaicin using a stable isotope-labeled internal standard and LC-MS/MS.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Dihydrocapsaicin in complex matrices. This guide has provided a detailed overview of its structure, properties, and comprehensive protocols for its synthesis and analysis. The elucidation of its interaction with the TRPV1 receptor and downstream signaling pathways underscores its importance in pharmacological research. The methodologies and information presented herein are intended to facilitate further investigation into the biological roles and potential therapeutic applications of Dihydrocapsaicin.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Capsaicinoids: A Technical Guide for Researchers
Introduction
Capsaicinoids are a class of pungent alkaloids produced by plants of the Capsicum genus, with capsaicin and dihydrocapsaicin being the most abundant. These compounds are of significant interest to the pharmaceutical and drug development industries due to their potent and selective agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and temperature sensation. To elucidate their metabolic fate, quantify their presence in complex matrices, and probe their interactions with biological systems, isotopic labeling is an indispensable technique.
This technical guide provides an in-depth overview of the core methodologies for the isotopic labeling of capsaicinoids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways. The guide covers strategies using both stable isotopes (e.g., ²H, ¹³C) and radioisotopes (¹⁴C), providing a foundational resource for advanced capsaicinoid research.
Chapter 1: Foundational Biological Pathways
Understanding the biosynthesis of capsaicinoids and their mechanism of action is crucial for designing effective isotopic labeling strategies. The choice of isotope and labeling position is often guided by the need to trace precursors through a metabolic pathway or to ensure the label remains on the molecule during its interaction with its biological target.
The Capsaicinoid Biosynthesis Pathway
Capsaicinoids are synthesized in the placental tissue of chili pepper fruits through the convergence of two major metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway.[1][2] The phenylpropanoid pathway provides the aromatic vanillylamine moiety, derived from the amino acid phenylalanine.[2] The branched-chain fatty acid pathway, originating from amino acids like valine or leucine, produces the acyl-CoA moiety, such as 8-methyl-6-nonenoyl-CoA.[2][3] These two precursors are ultimately condensed by the enzyme capsaicin synthase to form capsaicin.
The TRPV1 Signaling Pathway
Capsaicin exerts its physiological effects primarily by activating the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. The binding of capsaicin to the TRPV1 channel induces a conformational change, opening the channel pore and allowing an influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the neuron, triggering an action potential that is transmitted to the central nervous system and perceived as a burning sensation. Prolonged activation of TRPV1 leads to a state of desensitization, where the neuron becomes less responsive to further stimuli, which is the basis for capsaicin's analgesic properties. This process involves calcium-dependent mechanisms, including the activation of phosphatases like calcineurin.
Chapter 2: Isotopic Labeling Strategies
The choice of isotope is dictated by the intended application. Stable isotopes are used for metabolic tracing and as internal standards for quantitative mass spectrometry, while radioisotopes are essential for applications requiring high sensitivity, such as receptor binding assays and whole-body autoradiography.
Stable Isotope Labeling (²H and ¹³C)
Deuterium (²H or D) and Carbon-13 (¹³C) are the most common stable isotopes used for labeling capsaicinoids.
-
Deuterium (²H): Deuteration, particularly on the methoxy group of the vanillyl ring (capsaicin-d₃), is a common strategy. This labeling is synthetically accessible and provides a distinct mass shift for mass spectrometry-based quantification. Deuterated standards are widely used as internal standards in LC-MS/MS assays to correct for matrix effects and variations in instrument response.
-
Carbon-13 (¹³C): ¹³C labeling can be introduced at various positions. A notable strategy involves labeling the benzylic carbon (C-1') of the vanillyl moiety. This position is metabolically stable and provides a clean mass shift for tracer studies. Dual labeling with both ¹³C and ²H is also possible, creating a unique isotopic signature.
Radioisotope Labeling (¹⁴C)
Carbon-14 (¹⁴C) is the radioisotope of choice for labeling capsaicinoids, primarily due to its long half-life (~5,730 years) and the fact that carbon forms the backbone of the molecule. [¹⁴C]Capsaicin is a critical tool for absorption, distribution, metabolism, and excretion (ADME) studies. The label is typically introduced into a metabolically stable position, such as the benzylic carbon of the vanillyl group, to ensure the radiolabel tracks the parent compound and its metabolites throughout the biological system.
Summary of Labeling Strategies
| Labeled Compound | Isotope(s) | Label Position(s) | Key Application(s) | Reference(s) |
| Capsaicin-d₃ | ²H (D) | Methoxy group on vanillyl ring | Internal standard for LC-MS/MS quantification | |
| [1'-(¹³C)][5-(²H)]-Vanillylamine | ¹³C, ²H | C-1' (benzylic) and C-5 on vanillyl ring | Precursor for biosynthetic studies; Tracer analysis | |
| [¹⁴C]Capsaicin | ¹⁴C | C-7 (benzylic carbon) | ADME studies; Metabolism studies; Receptor binding |
Chapter 3: Synthesis and Experimental Protocols
The synthesis of isotopically labeled capsaicinoids can be achieved through chemical synthesis, enzymatic methods, or a combination of both. Below are detailed protocols for key synthetic steps.
Synthesis Workflow Overview
The general workflow for producing an isotopically labeled capsaicinoid involves the synthesis of a labeled precursor, followed by its coupling to the unlabeled counterpart of the molecule, and finally, purification and analysis of the product.
Protocol: Synthesis of [1’-(¹³C)][5-²H]-Vanillin
This protocol describes the synthesis of a dual-labeled vanillin precursor, adapted from Kobata et al. (2011).
Materials:
-
Guaiacol
-
[¹³C]-Chloroform
-
Sodium hydroxide (NaOH)
-
Deuterium oxide (D₂O, 99.8%)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve guaiacol (1.0 g, 8.0 mmol) in 150 mL of water in a round-bottom flask.
-
Addition of Base: Add NaOH (10 g, 250 mmol) to the solution and stir until dissolved.
-
Addition of Labeled Chloroform: Add [¹³C]-Chloroform (1.0 mL, 12.4 mmol) to the mixture.
-
Reflux: Heat the mixture under reflux at 70°C for 3 hours.
-
Deuterium Exchange: After cooling, add 10 mL of D₂O to the reaction mixture and stir for 1 hour at room temperature to facilitate H-D exchange at the C-5 position.
-
Acidification: Cool the flask in an ice bath and carefully acidify the mixture to pH 2.0 by the dropwise addition of concentrated HCl.
-
Extraction: Extract the aqueous solution three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude [1’-(¹³C)][5-²H]-Vanillin.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product. The deuterium incorporation at the 5-position was reported to be 89%.
Protocol: Synthesis of [1’-(¹³C)][5-²H]-Vanillylamine
This protocol describes the conversion of the labeled vanillin to labeled vanillylamine.
Materials:
-
[1’-(¹³C)][5-²H]-Vanillin
-
Hydroxylamine hydrochloride
-
Pyridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
Oxime Formation: Dissolve [1’-(¹³C)][5-²H]-Vanillin in pyridine and react with hydroxylamine hydrochloride to form the corresponding oxime.
-
Reduction: Dissolve the resulting oxime in methanol.
-
Catalytic Hydrogenation: Add 10% Pd/C catalyst to the solution. Place the mixture in a hydrogenation apparatus under a hydrogen gas atmosphere (150 cm³) and stir at room temperature for 3 hours.
-
Workup: Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporation: Evaporate the solvent under reduced pressure to yield [1’-(¹³C)][5-²H]-Vanillylamine. The reported total yield from the labeled vanillin was 60%.
Protocol: Enzymatic Synthesis of a Labeled Capsaicinoid Analog
This protocol, adapted from Kobata et al. (2011), uses a crude enzyme extract from chili pepper placenta to synthesize a labeled capsaicinoid analog.
Materials:
-
[1’-(¹³C)][5-²H]-Vanillylamine
-
Octanoyl-CoA (as a representative fatty acyl-CoA)
-
Placental tissue from pungent Capsicum fruits (e.g., Habanero)
-
Phosphate buffer (pH 7.0) containing sucrose, ascorbic acid, and dithiothreitol
-
Acetonitrile
Procedure:
-
Enzyme Preparation: Homogenize fresh placental tissue in the phosphate buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme solution.
-
Reaction Mixture: Prepare a reaction mixture containing the crude enzyme solution, [1’-(¹³C)][5-²H]-Vanillylamine (final concentration ~1 mM), and octanoyl-CoA (final concentration ~0.5 mM).
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the formation of labeled N-vanillyloctanamide using LC-MS/MS. The study reported the formation of 370 pmol of the labeled product per mg of protein.
Chapter 4: Analytical Methodologies
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of isotopically labeled capsaicinoids due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Analysis of Labeled Capsaicinoids
This protocol provides a general framework for the quantitative analysis of capsaicinoids.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Labeled capsaicinoid internal standard (e.g., Capsaicin-d₃)
Procedure:
-
Sample Preparation: Extract the sample (e.g., plasma, tissue homogenate) using a suitable method like protein precipitation or liquid-liquid extraction. Spike the sample with a known concentration of the internal standard. Evaporate the solvent and reconstitute in the initial mobile phase composition.
-
Chromatography:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.4 mL/min.
-
Employ a gradient elution, for example: 0-1 min (40% B), 1-5 min (40-90% B), 5-6 min (90% B), 6-6.1 min (90-40% B), 6.1-8 min (40% B).
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Example transitions:
-
Capsaicin: m/z 306.2 → 137.1
-
Capsaicin-d₃: m/z 309.2 → 137.1
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the unknown samples from this curve.
Quantitative Performance Data for Analytical Methods
| Parameter | Method | Value | Application | Reference(s) |
| Limit of Detection (LOD) | LC-ESI-MS | 5 pg (injected) | Quantification in extracts | |
| Linear Range | LC-ESI-MS | 20 pg - 6 ng (injected) | Quantification in extracts | |
| Repeatability | LC-ESI-MS | 4% | Method validation | |
| Recovery | LC-ESI-MS | 99-103% | Method validation | |
| Intra-assay Precision | LC-MS/MS | 2-10% RSD | Quantification in pepper spray |
Chapter 5: Applications of Isotopically Labeled Capsaicinoids
Isotopically labeled capsaicinoids are powerful tools that enable a wide range of studies not feasible with their unlabeled counterparts.
-
Metabolism and Pharmacokinetics: [¹⁴C]Capsaicin is the standard for in vivo ADME studies, allowing for mass balance determination and metabolite profiling. Studies using [¹⁴C]Capsaicin have identified major hepatic metabolites, including 16-hydroxycapsaicin and 17-hydroxycapsaicin, and have shown that metabolism in the skin is minimal compared to the liver.
-
Quantitative Bioanalysis: Stable isotope-labeled capsaicinoids, such as capsaicin-d₃, are essential as internal standards for LC-MS/MS assays. Their use corrects for variability during sample preparation and analysis, enabling accurate and precise quantification of capsaicinoid levels in biological fluids, tissues, and commercial products.
-
Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors like [¹⁴C]phenylalanine or dual-labeled [¹³C, ²H]-vanillylamine to Capsicum cell cultures or tissues helps to trace the incorporation of atoms into the final capsaicinoid products, confirming and detailing the steps of the biosynthetic pathway.
-
Receptor Occupancy and Binding Studies: High specific activity radiolabeled capsaicinoids are used in radioligand binding assays to determine the affinity of new compounds for the TRPV1 receptor and to study receptor density in various tissues.
The isotopic labeling of capsaicinoids provides researchers with a critical toolkit for investigating the complex biology and pharmacology of these pungent compounds. From tracing their biosynthesis in plants to quantifying their presence in pharmacokinetic studies, labeled capsaicinoids have been instrumental in advancing our understanding. The synthetic and analytical protocols detailed in this guide offer a practical framework for scientists to produce and utilize these powerful research tools, paving the way for further discoveries in pain management, metabolism, and drug development.
References
- 1. In vitro hepatic and skin metabolism of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of putative capsaicin biosynthetic genes by RNA-Seq and digital gene expression analysis of pepper - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Dihydrocapsaicin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and degradation of Dihydrocapsaicin-d3, a deuterated analogue of the naturally occurring capsaicinoid, dihydrocapsaicin. Dihydrocapsaicin, alongside capsaicin, is responsible for the pungency of chili peppers and is a subject of extensive research for its pharmacological properties. The introduction of deuterium at the methoxy group (d3) is a common strategy in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic profiles through the kinetic isotope effect. This guide delves into the core aspects of this compound's biotransformation, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Metabolic Pathways of Dihydrocapsaicin
The metabolism of dihydrocapsaicin primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The key enzymes responsible for its biotransformation are from the Cytochrome P450 (CYP) superfamily. While specific studies on the deuterated form are limited, the metabolic pathways are expected to be qualitatively similar to those of unlabeled dihydrocapsaicin, with potential quantitative differences due to the deuterium isotope effect.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For dihydrocapsaicin, this predominantly involves oxidation reactions catalyzed by CYP enzymes.
-
Aliphatic Hydroxylation: The saturated alkyl side chain of dihydrocapsaicin is a primary target for hydroxylation. A novel aliphatic hydroxylated metabolite (m/z 322) has been detected in in vitro studies using liver cell fractions.[1] This hydroxylation can occur at various positions on the fatty acid chain.
-
Alkyl Dehydrogenation: The formation of a dehydrogenated metabolite (m/z 306) has also been identified.[1]
-
Amide Bond Cleavage: Hydrolysis of the amide bond can occur, leading to the formation of vanillylamine and 8-methylnonanoic acid.[2][3] Vanillylamine can be further metabolized to vanillin, vanillyl alcohol, and vanillic acid.[2]
-
Aromatic Hydroxylation: While less predominant for dihydrocapsaicin compared to capsaicin, hydroxylation of the vanillyl ring is a possible metabolic route.
-
O-Demethylation: Cleavage of the methyl group from the methoxy moiety on the vanillyl ring can occur.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.
-
Glucuronidation: The hydroxyl group on the vanillyl ring is a primary site for glucuronidation, a common detoxification pathway. A significant portion of dihydrocapsaicin metabolites are excreted as glucuronide conjugates.
-
Glycine Conjugation: A novel glycine conjugate of dihydrocapsaicin has been identified.
-
Glutathione (GSH) Conjugation: Bi-glutathione (GSH) conjugates have been identified for both capsaicin and dihydrocapsaicin, suggesting the formation of reactive electrophilic intermediates during metabolism.
The Deuterium Isotope Effect of the d3-Label
The "d3" in this compound signifies the replacement of three hydrogen atoms with deuterium atoms, most likely on the methoxy group of the vanillyl ring. This substitution can significantly impact the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect (KIE) .
The C-D bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the breaking of this bond, such as O-demethylation catalyzed by CYP enzymes, will proceed at a slower rate for the deuterated compound. This can lead to:
-
Reduced Rate of O-Demethylation: The primary effect of the d3-label is expected to be a significant reduction in the formation of the O-demethylated metabolite.
-
Metabolic Shunting: With one metabolic pathway slowed, the substrate may be diverted to other metabolic routes. This could result in an increased formation of metabolites from aliphatic hydroxylation or other Phase I and Phase II pathways.
-
Increased Half-Life and Exposure: By slowing down a major metabolic clearance pathway, the overall elimination of this compound may be reduced, leading to a longer biological half-life and increased systemic exposure compared to its non-deuterated counterpart.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on dihydrocapsaicin metabolism. It is important to note that these data are for the non-deuterated compound, and the values for this compound may differ due to the kinetic isotope effect.
Table 1: Identified Metabolites of Dihydrocapsaicin
| Metabolite Class | Specific Metabolite | m/z Ratio | Source |
| Phase I | Alkyl Dehydrogenated Dihydrocapsaicin | 306 | |
| Aliphatic Hydroxylated Dihydrocapsaicin | 322 | ||
| Vanillylamine | - | ||
| Vanillin | - | ||
| Vanillyl Alcohol | - | ||
| Vanillic Acid | - | ||
| 8-Methylnonanoic Acid | - | ||
| Phase II | Dihydrocapsaicin Glucuronide | - | |
| Vanillylamine Glucuronide | - | ||
| Vanillin Glucuronide | - | ||
| Vanillyl Alcohol Glucuronide | - | ||
| Vanillic Acid Glucuronide | - | ||
| Dihydrocapsaicin Glycine Conjugate | 365 | ||
| Dihydrocapsaicin Bi-Glutathione (GSH) Conjugate | 904 |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Dihydrocapsaicin
| CYP Isozyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| CYP1A2 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |
| CYP2C9 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |
| CYP2C19 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |
| CYP2D6 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |
| CYP3A4/5 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |
| CYP2E1 | Weak | > 200 | - |
Source:
Degradation Profile
The degradation of dihydrocapsaicin is influenced by factors such as temperature and the presence of oxidizing agents.
Thermal Degradation
Thermal degradation of dihydrocapsaicin appears to follow first-order kinetics. The rate of degradation increases with higher temperatures. Interestingly, dihydrocapsaicin is more stable when heated in water compared to dry heating, suggesting that hydrolysis is not the primary degradation mechanism under these conditions. Both acidic and basic conditions can accelerate its degradation.
Table 3: Thermal Degradation Kinetic Parameters for Dihydrocapsaicin
| Parameter | Value |
| Activation Energy (Ea) | 84.0 kJ/mol |
| Frequency Factor (A) | 1.25 x 10⁹ |
Source:
Oxidative Degradation
Dihydrocapsaicin is susceptible to oxidative degradation. Studies on ethanolic capsicum extract have shown that oxidation can lead to a decrease in capsaicin content and a relative increase in dihydrocapsaicin, suggesting that the double bond in capsaicin is more susceptible to oxidation. However, under strong oxidative conditions, dihydrocapsaicin will also degrade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of dihydrocapsaicin metabolism and degradation.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a typical experiment to identify the metabolites of this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and this compound (at a desired concentration, e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.
Analytical Method for this compound and its Metabolites by LC-MS/MS
This protocol describes a general LC-MS/MS method for the analysis of this compound and its metabolites.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile) containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: For quantification, Selected Reaction Monitoring (SRM) is employed, monitoring specific precursor-to-product ion transitions for this compound and its expected metabolites. For metabolite identification, full scan and product ion scan modes are used.
-
Precursor/Product Ions: The specific m/z transitions will need to be determined for this compound (precursor ion will be higher than dihydrocapsaicin due to the d3 label) and its potential metabolites.
Visualizations
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
This in-depth guide provides a solid foundation for researchers and scientists working with this compound. By understanding its metabolic fate and the potential influence of deuterium labeling, more informed decisions can be made in the design and interpretation of preclinical and clinical studies. Further research is warranted to specifically quantify the kinetic isotope effect on the various metabolic pathways of this compound.
References
An In-Depth Technical Guide to the Biosynthesis of Deuterated Capsaicinoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated capsaicinoids, crucial compounds in pharmaceutical research for their role as internal standards in quantitative analysis and for studying the metabolic fate of capsaicin-related drugs. This document details both chemical and enzymatic synthesis routes, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in this specialized field.
Introduction to Deuterated Capsaicinoids
Capsaicinoids are the pungent compounds found in chili peppers, with capsaicin and dihydrocapsaicin being the most abundant. Their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel has led to their investigation for various therapeutic applications, including pain relief. Deuterium-labeled capsaicinoids are invaluable tools in drug development and metabolic studies. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for precise quantification by mass spectrometry and can alter the pharmacokinetic profile of the molecule, potentially leading to improved drug efficacy and safety.
Chemical Synthesis of Deuterated Capsaicinoids
The chemical synthesis of deuterated capsaicinoids offers a reliable method for producing these compounds with high purity and specific deuterium labeling patterns. A common strategy involves the synthesis of a deuterated vanillylamine precursor followed by its condensation with a fatty acid moiety.
Synthesis of Deuterated Vanillylamine
A key intermediate in the synthesis of many deuterated capsaicinoids is deuterated vanillylamine. A typical synthetic route starts from a commercially available starting material, such as 4-hydroxybenzaldehyde, and introduces deuterium atoms at specific positions.
Experimental Protocol: Synthesis of [3-O-CD3]-Vanillylamine Hydrochloride [1]
This protocol is adapted from a patented chemical synthesis process.
-
Step 1: Bromination of 4-hydroxybenzaldehyde. 4-hydroxybenzaldehyde is reacted with bromine in the presence of deuterated methanol (CD3OD) to yield 3-bromo-4-hydroxybenzaldehyde.
-
Step 2: Methoxylation with Deuterated Sodium Methoxide. The brominated intermediate is then reacted with deuterated sodium methoxide (NaOCD3) to introduce the deuterated methoxy group, forming [3-O-CD3]-vanillin.
-
Step 3: Oximation. The deuterated vanillin is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Step 4: Reduction. The oxime is reduced to the amine using a suitable reducing agent, such as hydrogen gas with a palladium catalyst, to yield [3-O-CD3]-vanillylamine.
-
Step 5: Salt Formation. The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Condensation to Form Deuterated Capsaicinoids
Once the deuterated vanillylamine is synthesized, it is condensed with a suitable fatty acid or its activated derivative to form the final deuterated capsaicinoid.
Experimental Protocol: Synthesis of [3-O-CD3]-Capsaicin [1]
-
Step 1: Acyl Chloride Formation. 8-Methyl-6-nonenoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride.
-
Step 2: Amidation. The synthesized [3-O-CD3]-vanillylamine hydrochloride is reacted with the 8-methyl-6-nonenoyl chloride in the presence of a base to facilitate the amide bond formation, yielding [3-O-CD3]-capsaicin.
-
Step 3: Purification. The final product is purified using techniques such as column chromatography to obtain the desired purity.
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for [3-O-CD3]-Capsaicin.
Biosynthesis of Deuterated Capsaicinoids
The enzymatic synthesis of deuterated capsaicinoids provides a "greener" alternative to chemical synthesis, often proceeding under milder reaction conditions. This approach utilizes the natural biosynthetic machinery of Capsicum species to catalyze the formation of the amide bond between a deuterated precursor and a fatty acid.
Capsaicinoid Biosynthetic Pathway
Capsaicinoid biosynthesis in chili peppers involves two main pathways: the phenylpropanoid pathway, which produces vanillylamine, and the fatty acid synthesis pathway, which provides the acyl-CoA moiety. The final step is the condensation of these two precursors, catalyzed by capsaicin synthase.
Capsaicinoid Biosynthetic Pathway
Caption: Simplified capsaicinoid biosynthetic pathway.
Enzymatic Synthesis Using Crude Plant Extract
A crude enzyme extract from the placental tissue of pungent Capsicum fruits can be used to catalyze the synthesis of deuterated capsaicinoids from deuterated precursors.
Experimental Protocol: Preparation of Crude Enzyme Extract and Enzymatic Synthesis
This protocol is a generalized procedure based on methods described in the literature.
-
Preparation of Crude Enzyme Extract:
-
Excise the placental tissue from fresh, pungent chili peppers (Capsicum sp.).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing reducing agents (e.g., dithiothreitol) and protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
The resulting supernatant is the crude enzyme extract containing capsaicin synthase.
-
-
Enzymatic Synthesis of Deuterated Capsaicinoid:
-
Combine the crude enzyme extract with a solution of deuterated vanillylamine (e.g., [3-O-CD3]-vanillylamine) and a fatty acid CoA ester (e.g., 8-methyl-6-nonenoyl-CoA) in the reaction buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a specified period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.
-
Extract the deuterated capsaicinoid into the organic phase.
-
Analyze the product by LC-MS/MS for quantification and determination of isotopic enrichment.
-
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of deuterated capsaicinoids.
Quantitative Data and Characterization
The successful synthesis of deuterated capsaicinoids requires rigorous characterization to confirm their identity, purity, and the extent of deuterium incorporation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for capsaicin, which can be used as a reference for the analysis of deuterated analogs.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | - | 130.5 |
| 2' | 6.85 (d) | 110.8 |
| 3' | - | 145.2 |
| 4' | - | 146.8 |
| 5' | 6.77 (d) | 114.5 |
| 6' | 6.80 (dd) | 120.8 |
| 7' (CH₂) | 4.35 (d) | 43.7 |
| OCH₃ | 3.86 (s) | 55.9 |
| NH | 5.95 (br s) | - |
| C=O | - | 172.9 |
| α-CH₂ | 2.20 (t) | 36.7 |
| β-CH₂ | 1.63 (m) | 25.3 |
| γ-CH | 1.98 (m) | 31.0 |
| δ-CH₂ | 1.37 (m) | 29.3 |
| 6 (CH) | 5.34 (m) | 126.3 |
| 7 (CH) | 5.34 (m) | 138.3 |
| 8 (CH) | 2.20 (m) | 32.2 |
| 9 (CH₃)₂ | 0.95 (d) | 22.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[2][3]
Quantitative Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of deuterated capsaicinoids and for determining their isotopic enrichment.
| Parameter | Value/Range |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition (Capsaicin) | m/z 306 -> 137 |
| MS/MS Transition (Dihydrocapsaicin) | m/z 308 -> 137 |
| Isotopic Enrichment Calculation | Based on the relative abundance of the molecular ion cluster |
Note: The specific m/z transitions for deuterated analogs will be shifted according to the number of deuterium atoms incorporated.
| Deuterated Analog | Synthesis Method | Reported Yield (%) | Isotopic Enrichment (%) | Reference |
| [3-O-CD₃]-Capsaicin | Chemical | >80 | >98 | Patent WO2021014395A1 |
| [5-²H]-Capsaicin | Enzymatic | Not specified | >95 | Biosci. Biotechnol. Biochem., 2011, 75 (8), 1611-1614 |
Conclusion
This technical guide has outlined the primary methods for the synthesis of deuterated capsaicinoids, providing detailed protocols for both chemical and enzymatic approaches. The included quantitative data and characterization information serve as a valuable resource for researchers in the fields of drug development, pharmacology, and analytical chemistry. The provided workflows and biosynthetic pathway diagrams offer a clear visual representation of these complex processes, facilitating a deeper understanding and practical application of these synthetic strategies. The continued development of efficient and selective methods for the synthesis of deuterated capsaicinoids will undoubtedly advance our understanding of their biological activities and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Dihydrocapsaicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dihydrocapsaicin-d3 as an internal standard in the quantitative analysis of capsaicinoids. The information is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and reliable analytical methods.
Introduction
This compound is a deuterated analog of dihydrocapsaicin, one of the most abundant and pungent capsaicinoids found in chili peppers. Its structural similarity and distinct mass difference make it an ideal internal standard for mass spectrometry-based quantification of capsaicin and dihydrocapsaicin. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in analytical measurements.
Applications
This compound is primarily utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of capsaicin and dihydrocapsaicin in various matrices, including:
-
Pharmaceutical Formulations: Creams, lotions, and patches containing capsaicinoids for topical pain management.
-
Biological Matrices: Plasma, blood, and tissue samples for pharmacokinetic and metabolic studies.[1][2][3]
-
Food Products: Hot sauces, peppers, and edible oils to determine pungency and for quality control.[4]
-
Dietary Supplements: To detect and quantify capsaicinoids and identify potential adulteration.[5]
-
Self-Defense Sprays: For the analysis of active components in pepper spray products.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies that have employed deuterated capsaicinoids, including this compound, as internal standards.
Table 1: Method Performance for Capsaicinoid Quantification in Vegetable Oils
| Parameter | Capsaicin | Dihydrocapsaicin | Nordihydrocapsaicin |
| Linear Range (µg/kg) | 0.5 - 40 | 0.5 - 40 | 0.5 - 40 |
| Limit of Detection (LOD) (µg/kg) | 0.15 | 0.15 | 0.15 |
| Limit of Quantitation (LOQ) (µg/kg) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 92.9 - 105 | 92.9 - 105 | 92.9 - 105 |
| Relative Standard Deviation (RSD) (%) | < 5 | < 5 | < 5 |
Table 2: Method Performance for Capsaicinoid Quantification in Biological Samples (Rat Blood and Tissue)
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) |
| Capsaicin | 2.5 | 4 | 6 | ~90 |
| 10 | 3 | 6 | ||
| 100 | 7 | 7 | ||
| Dihydrocapsaicin | - | Similar to Capsaicin | Similar to Capsaicin | ~90 |
| Nonivamide | - | Similar to Capsaicin | Similar to Capsaicin | ~90 |
Table 3: Method Performance for Capsaicinoid Quantification in Rabbit Plasma and Tissue
| Parameter | Value |
| Linear Range (ng/mL) | 0.125 - 50 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.125 |
Experimental Protocols
This section details a general protocol for the quantification of capsaicin and dihydrocapsaicin using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific applications.
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, capsaicin, and dihydrocapsaicin in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to prepare a series of working standard solutions for constructing calibration curves.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples and calibration standards.
Sample Preparation (Protein Precipitation for Plasma Samples)
-
Pipette 100 µL of the plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 mm x 100 mm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is typical.
-
Flow Rate: A flow rate of 0.2 - 0.4 mL/min is generally appropriate.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The specific precursor and product ion transitions for each analyte need to be optimized.
-
Capsaicin: m/z 306 → 137
-
Dihydrocapsaicin: m/z 308 → 137
-
This compound (Internal Standard): The transition for the deuterated standard will be shifted by 3 Da (e.g., m/z 311 → 137, though this should be confirmed with the specific standard).
-
Data Analysis
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for capsaicinoid analysis using an internal standard.
Logical Relationship of Internal Standard Use
Caption: How an internal standard corrects for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Application Note: Quantification of Dihydrocapsaicin in Various Matrices using LC-MS/MS with Dihydrocapsaicin-d3 as an Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of dihydrocapsaicin in diverse matrices, including dietary supplements, food products, and biological samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Dihydrocapsaicin-d3, to ensure high accuracy and precision. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.
Introduction
Dihydrocapsaicin, along with capsaicin, is one of the most abundant capsaicinoids responsible for the pungent sensation in chili peppers.[1][2][3] Accurate quantification of dihydrocapsaicin is crucial for quality control in the food industry, standardization of dietary supplements, and pharmacokinetic studies in drug development. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, leading to more reliable quantitative results.
Experimental
Materials and Reagents
-
Dihydrocapsaicin and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Standard Solution Preparation
Stock solutions of dihydrocapsaicin and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with an appropriate solvent, typically methanol or a mobile phase mimic, to create a calibration curve. The internal standard working solution is prepared at a fixed concentration.
Sample Preparation
The sample preparation method should be adapted to the specific matrix.
For Dietary Supplements (Capsules/Tablets):
-
Accurately weigh the contents of a representative number of capsules or ground tablets.
-
Transfer a known amount of the powdered sample to a volumetric flask.
-
Add methanol and sonicate for 15-30 minutes to extract the capsaicinoids.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the extract through a 0.22 µm syringe filter.
-
Add a known amount of this compound internal standard solution to an aliquot of the filtered extract.
-
Dilute further with the initial mobile phase if necessary before injection.
For Food Matrices (e.g., Hot Sauces, Spices):
-
Homogenize the sample if it contains solid particles.
-
Accurately weigh a representative amount of the homogenized sample.
-
Perform a solvent extraction, for example, using Soxhlet extraction with ethanol or methanol for several hours.
-
Alternatively, use ultrasonic-assisted extraction with methanol for a faster procedure.
-
After extraction, filter the extract through a 0.45 µm or 0.22 µm filter.
-
Add the this compound internal standard.
-
The extract may require a solid-phase extraction (SPE) cleanup step using a C18 cartridge to remove interfering matrix components.
For Biological Matrices (e.g., Plasma, Tissue):
-
To a known volume or weight of the sample, add the this compound internal standard.
-
Perform a protein precipitation by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, a liquid-liquid extraction can be performed to extract the analytes into an organic solvent.
-
Evaporate the supernatant or organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12.1-15 min, 40% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Dihydrocapsaicin: 308.2, this compound: 311.2 |
| Product Ion (m/z) | Dihydrocapsaicin: 137.1, this compound: 137.1 or 140.1 (depending on fragmentation) |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 V. |
| Source Parameters | To be optimized, typical values include: ESI needle voltage: 5000 V, Drying gas temperature: 300 °C, Nebulizer gas pressure: 55 psi. |
Results and Discussion
Method Validation
The method should be validated according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Linearity:
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method should demonstrate linearity over a defined concentration range, with a correlation coefficient (R²) of >0.99.
Sensitivity:
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Accuracy and Precision:
Accuracy is assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal value. Precision is determined by replicate analyses of QC samples and is expressed as the relative standard deviation (RSD).
Recovery:
Extraction recovery is evaluated by comparing the analyte response in a pre-spiked sample (spiked before extraction) to that of a post-spiked sample (spiked after extraction).
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of dihydrocapsaicin.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Dihydrocapsaicin.
Conclusion
This application note describes a highly sensitive and selective LC-MS/MS method for the quantification of dihydrocapsaicin using this compound as an internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the method performance data, demonstrate its suitability for a wide range of applications in research, quality control, and clinical studies. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of capsaicin and dihydrocapsaicin in capsicum fruits by liquid chromatography-electrospray/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of capsaicin and dihydrocapsaicin in capsicum fruits by liquid chromatography-electrospray/time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Capsaicin in Food Matrices using Dihydrocapsaicin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capsaicin and dihydrocapsaicin are the two primary capsaicinoids responsible for the pungency of chili peppers and many spicy food products.[1] Accurate quantification of these compounds is crucial for quality control in the food industry, for standardization of dietary supplements, and in pharmacological research. This application note details a robust and sensitive method for the quantification of capsaicin in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrocapsaicin-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in recovery.[2]
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of capsaicin from food samples.
1. Materials and Reagents
-
Capsaicin (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methylene chloride (for extraction)
-
Sodium hydroxide (for extraction)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of capsaicin and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.[3]
-
Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 v/v water-acetonitrile or methanol) to prepare a series of calibration standards.[3][4] The concentration range should be selected based on the expected capsaicin levels in the samples. A typical range is 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples and calibration standards.
3. Sample Preparation
The choice of sample preparation method depends on the food matrix. Below are protocols for oily and solid/sauce-like matrices.
3.1. For Oily Matrices (e.g., Edible Oils)
This method is adapted for the extraction of capsaicinoids from complex lipid matrices.
-
Weigh 1 g of the oil sample into a 15 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 1 mL of methylene chloride and 3 mL of 2% sodium hydroxide solution.
-
Vortex the mixture for 10 minutes to facilitate the extraction of the acidic capsaicinoids into the aqueous basic phase.
-
Centrifuge at 4000 r/min for 10 minutes.
-
Carefully transfer the upper aqueous phase to a clean tube.
-
Repeat the extraction of the remaining organic phase twice with 2 mL of 2% sodium hydroxide solution.
-
Combine all aqueous extracts and adjust the pH to 2-3 with a dilute sulfuric acid solution.
-
Proceed to Solid Phase Extraction (SPE) cleanup.
3.2. For Solid or Sauce Matrices (e.g., Hot Sauces, Ground Peppers)
This protocol is suitable for samples with lower fat content.
-
Weigh an appropriate amount (e.g., 10-20 g of sauce or 200 mg of dried pepper powder) of the homogenized sample into a suitable container.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add a suitable extraction solvent such as ethanol or methanol. A common ratio is 1:10 (w/v) sample-to-solvent.
-
Perform extraction using methods like vortexing, sonication, or Soxhlet extraction. For instance, vortexing for 3 minutes followed by ultrasonic-assisted extraction at 45°C for 20 minutes can enhance recovery.
-
After extraction, centrifuge the sample to pellet solid particles.
-
Filter the supernatant through a 0.45-μm syringe filter.
-
The filtered extract may be further diluted as needed with the mobile phase before injection. For cleaner samples, SPE cleanup may not be necessary.
4. Solid Phase Extraction (SPE) Cleanup
SPE is used to remove matrix components that can interfere with the analysis.
-
Condition a C18 SPE cartridge by rinsing it with 3 mL of acetonitrile followed by 3 mL of pure water.
-
Load the pH-adjusted aqueous extract from the oil extraction protocol onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the capsaicinoids with multiple aliquots of acetonitrile (e.g., three times with 2 mL).
-
Evaporate the eluted solvent to near dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for capsaicin analysis. Optimization may be required depending on the specific instrument used.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for capsaicinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for capsaicin and this compound need to be optimized.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of capsaicin using methods similar to the one described.
Table 1: LC-MS/MS Method Validation Parameters for Capsaicin Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | |
| Limit of Detection (LOD) | 0.012 - 0.15 µg/kg | |
| Limit of Quantification (LOQ) | 0.039 - 0.5 µg/kg | |
| Recovery | 70% - 105% | |
| Precision (RSD) | < 15% |
Table 2: Comparison of Capsaicin and Dihydrocapsaicin Content in Different Pepper Varieties
| Pepper Variety | Capsaicin (µg/g) | Dihydrocapsaicin (µg/g) | Reference |
| Hot Chilies | 4249.0 ± 190.3 | 4482.2 ± 35.6 | |
| Red Chilies | Moderately Pungent | Moderately Pungent | |
| Green Chilies | Mildly Pungent | Mildly Pungent | |
| Green Peppers | 1.0 ± 0.9 | Not specified |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of capsaicin in food samples.
Caption: Experimental workflow for capsaicin quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of capsaicin in diverse food matrices. The detailed protocols for sample preparation and analysis, along with the presented validation data, offer a comprehensive guide for researchers and scientists in the field. The use of a deuterated internal standard is critical for achieving high accuracy and precision by compensating for matrix-induced variations.
References
Application Notes and Protocols for Pharmacokinetic Studies of Capsaicin Using Dihydrocapsaicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin, the pungent compound in chili peppers, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its diverse physiological effects have led to its investigation and use in various therapeutic areas, including pain relief and metabolic regulation. Understanding the pharmacokinetic profile of capsaicin is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of capsaicin in plasma, utilizing Dihydrocapsaicin-d3 as a stable isotope-labeled internal standard for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as its chemical and physical properties are nearly identical to capsaicin, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation during mass spectrometric analysis.
Pharmacokinetic Parameters of Capsaicin
The pharmacokinetic parameters of capsaicin can vary depending on the dosage form, route of administration, and species. Below is a summary of representative pharmacokinetic data for capsaicin in plasma.
| Parameter | Value | Species | Route of Administration | Citation |
| Cmax (Maximum Concentration) | 1.68 ng/mL (mean) | Rabbit | Topical Gel | [1] |
| 1.86 ng/mL (mean) | Human | Topical Patch (60-min) | [2] | |
| Tmax (Time to Maximum Concentration) | 12 h | Rabbit | Topical Gel | [1] |
| AUC (Area Under the Curve) | 7.42 ng·h/mL (mean) | Human | Topical Patch (60-min) | [2] |
| Half-life (t½) | 1.64 h (mean population) | Human | Topical Patch | [2] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for extracting capsaicin from plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
Capsaicin analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of capsaicin and this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions of capsaicin by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a range of concentrations for the calibration curve.
-
Prepare a working solution of the this compound internal standard (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Spiking:
-
Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
For calibration standards and quality control samples, add the appropriate volume of the capsaicin working standard solution.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each microcentrifuge tube to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Isocratic (e.g., 55% B) or a shallow gradient optimized for separation |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 20 µL |
MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) > Product Ion (m/z) | |
| Capsaicin | 306.2 > 137.1 |
| This compound | 311.2 > 137.1 |
| Dwell Time | 100-200 ms |
Visualizations
References
- 1. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocapsaicin-d3 for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is a subject of growing interest in pharmacology and food science due to its various biological activities. Accurate quantification of dihydrocapsaicin in complex matrices is crucial for pharmacokinetic studies, metabolic profiling, toxicological assessments, and quality control of food products. The use of a stable isotope-labeled internal standard, such as Dihydrocapsaicin-d3, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry.
Principle of the Method
This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of dihydrocapsaicin. This compound serves as an ideal internal standard because it co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z). This corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring reliable quantification. Quantification is typically performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Application Notes
This compound is primarily employed as an internal standard for the accurate quantification of dihydrocapsaicin and other capsaicinoids in a variety of sample types, including:
-
Biological Matrices: Plasma, blood, and various tissues for pharmacokinetic and toxicokinetic studies.[1][2][3]
-
Pharmaceutical Formulations: Creams, lotions, and patches for quality control and content uniformity.[2]
-
Food Products: Chili peppers, pepper sprays, and salsas for pungency assessment and quality control.[4]
The use of a deuterated internal standard like this compound is crucial for overcoming matrix effects inherent in complex samples, leading to improved accuracy and precision of the analytical method.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of dihydrocapsaicin using a deuterated internal standard with LC-MS/MS. These values are compiled from various research applications and may vary depending on the specific instrumentation and matrix.
| Parameter | Capsaicin | Dihydrocapsaicin | Internal Standard | Reference |
| Linear Range | 0.5 - 40 µg/kg | 0.5 - 40 µg/kg | This compound | |
| 10 - 1000 ng/mL | 10 - 1000 ng/mL | Octanoyl vanillamide | ||
| 1.0 - 250 ng/mL | 1.0 - 250 ng/mL | Octanoyl vanillamide | ||
| 0.125 - 50 ng/mL | 0.125 - 50 ng/mL | Not Specified | ||
| LOD | 0.15 µg/kg | 0.15 µg/kg | This compound | |
| 20 pmol | 4 pmol | (4,5-dimethoxybenzyl)-4-methyloctamide | ||
| LOQ | 0.5 µg/kg | 0.5 µg/kg | This compound | |
| - | - | - | ||
| Recovery | 86% | 93% | (4,5-dimethoxybenzyl)-4-methyloctamide | |
| ~90% | ~90% | Octanoyl vanillamide | ||
| Intra-assay Precision (%RSD) | 2% - 10% | - | Octanoyl vanillamide | |
| 3% - 7% | - | Octanoyl vanillamide | ||
| Inter-assay Precision (%RSD) | 6% - 9% | - | Octanoyl vanillamide | |
| 6% - 7% | - | Octanoyl vanillamide |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of dihydrocapsaicin from plasma samples.
Materials and Reagents:
-
Dihydrocapsaicin analytical standard
-
This compound internal standard (IS)
-
LC-MS grade Acetonitrile and Methanol
-
Formic Acid (≥98%)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare Stock and Working Solutions:
-
Prepare individual stock solutions of Dihydrocapsaicin and this compound at 1 mg/mL in methanol.
-
Serially dilute the stock solutions to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Spiking:
-
Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate working standard solution to the calibration curve and QC samples.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 mm x 100 mm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with acetonitrile and water, both containing 0.1% formic acid, is typical.
-
Example Isocratic Condition: Acetonitrile/water (55:45, v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40°C.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Dihydrocapsaicin: The protonated molecule [M+H]+ at m/z 308 is the precursor ion. A common product ion is m/z 137, corresponding to the tropylium ion derivative.
-
This compound: The precursor ion will be [M+H]+ at m/z 311. The product ion will also be m/z 137.
-
Capsaicin (for simultaneous analysis): The precursor ion is [M+H]+ at m/z 306, with a product ion of m/z 137.
-
Visualizations
Caption: Experimental workflow for the quantification of dihydrocapsaicin in plasma.
Caption: Fragmentation pathway for Dihydrocapsaicin and its deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Dihydrocapsaicin in Plasma using Dihydrocapsaicin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of Dihydrocapsaicin (DHC) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dihydrocapsaicin-d3 is employed as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic, metabolic, and toxicological studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
Introduction
Dihydrocapsaicin (DHC) is a major capsaicinoid found in chili peppers, contributing to their characteristic pungency. It shares numerous biological activities with capsaicin, including analgesic, anti-inflammatory, and metabolic effects. Accurate quantification of DHC in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a comprehensive protocol for the analysis of DHC in plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Dihydrocapsaicin analytical standard
-
This compound (Internal Standard)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Human Plasma (K2-EDTA)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dihydrocapsaicin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Dihydrocapsaicin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for spiking into plasma to create calibration curves and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | A standard HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 mm x 100 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidIsocratic or gradient elution can be used. A typical isocratic condition is 55:45 (A:B). |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dihydrocapsaicin: m/z 308 → 137this compound: m/z 311 → 140 (or other appropriate product ion) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Data Presentation
The following tables summarize the quantitative performance of similar methods for Dihydrocapsaicin analysis in plasma.
Table 1: Method Validation Parameters for Dihydrocapsaicin Quantification
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1 - 500 ng/mL | Rat Plasma | [2] |
| 0.125 - 50 ng/mL | Rabbit Plasma | [3][4] | |
| 1.0 - 250 ng/mL | Blood | ||
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Rat Plasma | |
| 0.125 ng/mL | Rabbit Plasma | ||
| Accuracy | Deviations within ±10.63% | Rat Plasma | |
| 90% to 107% | Blood | ||
| Precision (Intra-day & Inter-day) | RSD ≤ 9.79% | Rat Plasma | |
| Recovery | > 89.88% | Rat Plasma | |
| ~90% | Blood |
Visualization
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of Dihydrocapsaicin in plasma.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of Dihydrocapsaicin in plasma. The use of this compound as an internal standard ensures data integrity by correcting for analytical variability. The simple and rapid protein precipitation sample preparation protocol is amenable to high-throughput analysis, making this method a valuable tool for researchers in pharmacology, toxicology, and clinical research for the accurate measurement of Dihydrocapsaicin concentrations in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Application Note: Dihydrocapsaicin-d3 for Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocapsaicin, a primary capsaicinoid found in chili peppers, is of significant interest to the scientific community due to its various biological activities. To accurately assess its pharmacokinetic and pharmacodynamic properties, particularly its distribution in various tissues, stable isotope-labeled internal standards are crucial for robust analytical methodologies. Dihydrocapsaicin-d3, a deuterated analog of dihydrocapsaicin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its use minimizes variability from sample preparation and matrix effects, ensuring accurate and precise measurement of dihydrocapsaicin levels in complex biological matrices. This document provides detailed protocols and data for the application of this compound in tissue distribution studies. While this compound is typically used as an internal standard, the methodologies described herein are applicable for creating a hypothetical study on the tissue distribution of this compound itself, assuming its distribution pattern is comparable to the unlabeled compound.
Data Presentation: Tissue Distribution of Dihydrocapsaicin
The following table summarizes the quantitative data from a study that investigated the tissue distribution of dihydrocapsaicin in rabbits after topical administration of a capsaicin gel. These values can serve as an expected range for similar studies.
| Tissue | Mean Concentration (ng/g or ng/mL) ± SD | Time Point |
| Plasma | 1.68 ± 0.71 ng/mL (Peak) | 12 hours |
| Treated Skin | 85.2 ± 25.6 ng/g | 12 hours |
| Untreated Skin | < 0.125 ng/g | 12 hours |
| Liver | 0.45 ± 0.15 ng/g | 12 hours |
| Kidney | 0.38 ± 0.12 ng/g | 12 hours |
| Spleen | < 0.125 ng/g | 12 hours |
| Lung | 0.25 ± 0.08 ng/g | 12 hours |
Data adapted from a pharmacokinetic study in rabbits.[1][2] The lower limit of quantification was 0.125 ng/mL.[1]
Experimental Protocols
Animal Dosing and Tissue Collection
This protocol outlines the steps for administering this compound to laboratory animals and collecting tissue samples for analysis.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Laboratory animals (e.g., rats, mice, rabbits)
-
Surgical instruments for dissection
-
Cryovials for sample storage
-
Dry ice or liquid nitrogen
Procedure:
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the this compound solution to the animals via the desired route (e.g., oral gavage, intravenous injection, topical application).
-
Time Points: At predetermined time points post-administration, euthanize the animals according to approved ethical protocols.
-
Tissue Collection: Immediately dissect and collect the tissues of interest (e.g., liver, kidney, brain, adipose tissue, skin).
-
Sample Processing: Rinse the collected tissues with ice-cold saline to remove excess blood, blot dry, weigh, and immediately freeze in cryovials using dry ice or liquid nitrogen.
-
Storage: Store the tissue samples at -80°C until analysis.
Tissue Homogenization and Extraction
This protocol describes the extraction of this compound from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Internal standard solution (e.g., a different deuterated capsaicinoid or a structural analog like octanoyl vanillamide)[3]
-
Extraction solvent (e.g., n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) or acetonitrile)[1]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thawing: Thaw the frozen tissue samples on ice.
-
Homogenization: To a known weight of tissue, add a specific volume of homogenization buffer and homogenize until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the tissue homogenate with the internal standard solution.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent to the homogenate, vortex vigorously, and centrifuge to separate the organic and aqueous layers.
-
Protein Precipitation (PPT): Add cold acetonitrile to the homogenate, vortex, and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Collection: Carefully transfer the supernatant (organic layer in LLE or the acetonitrile layer in PPT) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol provides the parameters for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Extend C18 column or equivalent
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3.5 minutes
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor → Product Ion Transitions:
-
This compound: m/z 311 → 137 (hypothetical, based on Dihydrocapsaicin transition)
-
Dihydrocapsaicin: m/z 308 → 137
-
Internal Standard (Octanoyl vanillamide): m/z 280 → 137
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Calibration and Quantification:
-
Calibration Standards: Prepare a series of calibration standards by spiking blank tissue homogenate with known concentrations of this compound.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Analysis: Analyze the processed tissue samples, calibration standards, and QC samples by LC-MS/MS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the tissue samples from the calibration curve.
Visualizations
Caption: Experimental workflow for a this compound tissue distribution study.
Caption: Logical relationships in a this compound tissue distribution study.
References
- 1. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Capsaicin and Dihydrocapsaicin in Various Matrices using HPLC with Dihydrocapsaicin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capsaicin and dihydrocapsaicin are the two primary capsaicinoids responsible for the pungency of chili peppers and are active ingredients in various pharmaceutical and topical formulations. Accurate quantification of these compounds is crucial for quality control, formulation development, and research. This application note provides a detailed protocol for the simultaneous determination of capsaicin and dihydrocapsaicin using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The use of a stable isotope-labeled internal standard, Dihydrocapsaicin-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Capsaicin standard
-
Dihydrocapsaicin standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS detection)
-
Ethanol
-
Tetrahydrofuran
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve capsaicin, dihydrocapsaicin, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing capsaicin and dihydrocapsaicin at various concentrations by diluting the stock solutions with the mobile phase.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in the mobile phase.
3. Sample Preparation
The following are general procedures; specific matrices may require optimization.
3.1. Chili Powder and Oleoresins
-
Accurately weigh 2.5 g of chili powder into a conical flask.
-
Add 25 mL of an extraction solution (e.g., methanol:tetrahydrofuran 1:1 v/v).
-
Sonicate the mixture in a water bath at 60°C for 10 minutes.
-
Allow the solution to settle and decant the supernatant. Repeat the extraction three times and pool the filtrates.
-
Evaporate the pooled filtrate to a volume of 10-20 mL using a rotary evaporator at 70°C.
-
Transfer the concentrated extract to a 50 mL volumetric flask and bring to volume with the extraction solution.
-
Add a known amount of the this compound internal standard working solution.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
3.2. Serum/Plasma Samples
-
To 2 mL of serum or plasma, add a known amount of the this compound internal standard working solution.
-
Perform a liquid-liquid extraction with a suitable solvent like methyl-isobutyl ketone.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
4. HPLC-UV Method
-
Column: Discovery® HS C18, 25 cm x 4.6 mm, 5 µm or equivalent.
-
Mobile Phase: Isocratic elution with Water/Methanol (35/65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
5. HPLC-MS/MS Method (for higher sensitivity and selectivity)
-
Column: Waters XBridge™ C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Capsaicin: Monitor the transition of the protonated molecule [M+H]+.
-
Dihydrocapsaicin: Monitor the transition of the protonated molecule [M+H]+.
-
This compound: Monitor the appropriate precursor-to-product ion transition.
-
Data Presentation
Table 1: Representative HPLC Method Validation Parameters for Capsaicin and Dihydrocapsaicin Analysis. Data summarized from published methods and are representative of expected performance.
| Parameter | Capsaicin | Dihydrocapsaicin | Reference |
| Limit of Detection (LOD) | 0.045 - 12.54 µg/kg | 0.151 - 7.86 µg/kg | |
| Limit of Quantification (LOQ) | 0.11 - 38.0 µg/kg | 0.368 - 23.83 µg/kg | |
| Linearity Range | 0.05 - 0.50 µg/g | 0.05 - 0.50 µg/g | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy / Recovery | ~98.9% | ~100.6% | |
| Intra-day Precision (%RSD) | < 2% | < 2% | |
| Inter-day Precision (%RSD) | < 6% | < 6% |
Visualizations
Application Notes: Dihydrocapsaicin-d3 for the Quantitative Analysis of Capsaicinoids in Chili Pepper Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicinoids are the class of compounds responsible for the pungency of chili peppers. The most abundant of these are capsaicin and dihydrocapsaicin, which together account for approximately 90% of the total capsaicinoid content.[1][2] Accurate quantification of these compounds is crucial for the food industry, pharmaceutical research, and the development of capsaicin-based therapeutics. The use of a stable isotope-labeled internal standard, such as Dihydrocapsaicin-d3, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the chemical and physical properties of the target analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.
This document provides detailed application notes and protocols for the use of this compound in the analysis of capsaicin and dihydrocapsaicin in chili pepper extracts.
Analytical Method Overview
The analytical workflow involves the extraction of capsaicinoids from chili pepper samples, followed by cleanup to remove interfering matrix components. This compound is introduced as an internal standard prior to analysis by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).
Key Experimental Protocols
Protocol 1: Extraction of Capsaicinoids from Chili Pepper Samples
This protocol outlines a widely used solvent extraction method for obtaining capsaicinoids from dried chili pepper powder.
Materials:
-
Dried chili pepper powder
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 100 mg of homogenized, dried chili pepper powder into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of the calibration standards and the final sample solution for injection into the LC-MS/MS system.
Materials:
-
Capsaicin and Dihydrocapsaicin analytical standards
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Chili pepper extract (from Protocol 1)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of capsaicin and dihydrocapsaicin in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water with 0.1% formic acid to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
To each calibration standard, add the this compound internal standard solution to a final concentration of 100 ng/mL.
-
-
Preparation of Chili Pepper Extract Sample:
-
Take a 100 µL aliquot of the filtered chili pepper extract from Protocol 1.
-
Add 800 µL of a 50:50 (v/v) mixture of acetonitrile and deionized water with 0.1% formic acid.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 100 ng/mL.
-
Vortex the solution for 30 seconds. The sample is now ready for injection.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of capsaicin, dihydrocapsaicin, and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 40% B
-
1-5 min: 40-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-40% B
-
6.1-8 min: 40% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Capsaicin | 306.2 | 137.1 |
| Dihydrocapsaicin | 308.2 | 137.1 |
| This compound | 311.2 | 137.1 |
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of capsaicin and dihydrocapsaicin.
Table 1: Method Validation Parameters for Capsaicinoid Analysis
| Parameter | Capsaicin | Dihydrocapsaicin | Reference |
| Limit of Detection (LOD) | |||
| 0.045 µg/kg | 0.151 µg/kg | [3] | |
| 0.1 µg/g | 0.1 µg/g | [4] | |
| Limit of Quantification (LOQ) | |||
| 0.11 µg/kg | 0.368 µg/kg | [3] | |
| 0.3 µg/g | 0.36 µg/g | ||
| Recovery (%) | |||
| 89.4 - 90.1 | 92.4 - 95.2 | ||
| ~90 | ~90 |
Table 2: Concentration of Capsaicin and Dihydrocapsaicin in Various Chili Pepper Varieties (mg/g of dry weight)
| Chili Pepper Variety | Capsaicin (mg/g) | Dihydrocapsaicin (mg/g) | Reference |
| Carolina Reaper II (without seeds) | 81 ± 4 | 32 ± 2 | |
| Carolina Reaper II (with seeds) | 100 ± 5 | 28 ± 1 | |
| Jalapeño (without seeds) | 0.03 ± 0.002 | 0.03 ± 0.002 | |
| Hot Chili | 4.25 ± 0.19 | 4.48 ± 0.04 | |
| Red Chili | 0.31 ± 0.004 | 0.24 ± 0.003 | |
| Green Chili | 0.14 ± 0.005 | 0.15 ± 0.004 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of capsaicinoids in chili peppers.
Capsaicin Signaling Pathway
Caption: Simplified signaling pathway of capsaicin activation of the TRPV1 receptor.
References
- 1. Chili pepper extracts, capsaicin, and dihydrocapsaicin as potential anticancer agents targeting topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.vut.cz [dspace.vut.cz]
- 3. Capsaicin and Dihydrocapsaicin Determination in Chili Pepper Genotypes Using Ultra-Fast Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrocapsaicin-d3 in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocapsaicin, a primary capsaicinoid found in chili peppers, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Activation of TRPV1 has been demonstrated to exert significant influence over metabolic regulation, including processes of thermogenesis, lipid metabolism, and glucose homeostasis. Consequently, the study of dihydrocapsaicin's metabolic effects is of considerable interest in the fields of nutrition, pharmacology, and drug development for metabolic disorders.
Dihydrocapsaicin-d3, a deuterated analog of dihydrocapsaicin, serves as an ideal internal standard for mass spectrometry-based metabolic profiling studies. Its chemical properties are nearly identical to the endogenous dihydrocapsaicin, but its increased mass allows for clear differentiation in mass spectra. This ensures accurate and precise quantification of metabolic changes induced by dihydrocapsaicin, correcting for variations in sample preparation and instrument response.
These application notes provide a comprehensive guide to utilizing this compound in metabolic profiling studies, complete with detailed experimental protocols, data presentation, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Metabolite Changes
The following table summarizes the significant changes in plasma metabolites observed in a study where mice were treated with capsaicinoids.[1] Dihydrocapsaicin is expected to induce a similar metabolic profile due to its shared mechanism of action. The data is presented as fold change (FC) or indicates the direction of change (upregulated/downregulated) in the treatment group compared to the control group.
| Metabolite Class | Metabolite Name | Fold Change (FC) or Direction of Change |
| Amino Acids and Derivatives | L-Glutamic acid | 1.54 |
| L-Pyroglutamic acid | 1.35 | |
| Sarcosine | 1.33 | |
| L-Pipecolic acid | 0.72 | |
| N-Acetyl-L-cysteine | 0.69 | |
| Gamma-Glutamylcysteine | 0.67 | |
| Carnosine | Downregulated | |
| Taurine | Downregulated | |
| Bile Acids | Cholic acid | 0.53 |
| Deoxycholic acid | 0.61 | |
| Fatty Acyls | 13S-Hydroxyoctadecadienoic acid (13(S)-HODE) | 1.61 |
| 9-Oxo-10(E),12(E)-octadecadienoic acid | 1.48 | |
| Eicosapentaenoic acid (EPA) | 0.74 | |
| Glycerophospholipids | LysoPC(18:1(9Z)) | 1.45 |
| LysoPC(16:0) | 1.42 | |
| LysoPC(18:2(9Z,12Z)) | 1.39 | |
| Sphingolipids | Sphingosine | 1.41 |
| Other | 3-Indolepropionic acid | 0.59 |
Signaling Pathways
The metabolic effects of dihydrocapsaicin are primarily mediated through the activation of the TRPV1 channel. The following diagram illustrates the key downstream signaling pathways initiated by TRPV1 activation.
Caption: Dihydrocapsaicin-induced TRPV1 signaling cascade.
Experimental Protocols
Untargeted Metabolic Profiling of Plasma using this compound Internal Standard
This protocol outlines the procedure for analyzing plasma samples to identify broad changes in the metabolome following treatment with dihydrocapsaicin.
a. Materials and Reagents:
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human or animal plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
b. Sample Preparation Workflow:
Caption: Plasma sample preparation for metabolomics.
c. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Q-TOF or Orbitrap
-
Ionization Mode: ESI Positive and Negative
-
Scan Range: 70-1000 m/z
-
Data Acquisition: Data-dependent MS/MS acquisition
d. Data Analysis:
-
Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or Compound Discoverer to detect and align metabolic features across all samples.
-
Internal Standard Normalization: Normalize the intensity of each detected feature to the intensity of this compound in the respective sample. This corrects for variations in sample volume and instrument response.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify features that are significantly different between control and treatment groups.
-
Metabolite Identification: Identify significant features by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolic databases (e.g., METLIN, HMDB).
Logical Workflow for Metabolomic Analysis
The following diagram illustrates the logical flow of a metabolomics experiment, from hypothesis to biological interpretation, highlighting the role of the internal standard.
Caption: Logical workflow of a metabolomics study.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the quantitative metabolic profiling of biological samples in studies investigating the effects of capsaicinoids. The protocols and data presented here provide a framework for researchers to design and execute their own metabolomics experiments, leading to a deeper understanding of the metabolic impact of these compounds. The detailed workflows and pathway diagrams serve as valuable visual aids for both planning and communication of research findings.
References
Troubleshooting & Optimization
Dihydrocapsaicin-d3 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Dihydrocapsaicin-d3. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, as a solid or lyophilized powder, should be stored at 4°C for short-term storage and -20°C for long-term storage to minimize degradation. It should be kept in a tightly sealed container, protected from light and moisture. Solutions of this compound should also be stored at low temperatures (2-8°C or -20°C) in well-sealed vials and protected from light.[1]
Q2: What is the expected stability of this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. It is most stable in aprotic solvents like acetonitrile and methanol at neutral pH.[2] Acidic and alkaline conditions, as well as the presence of oxidizing agents, can significantly accelerate its degradation.[2][3]
Q3: I am observing a loss of potency in my this compound stock solution. What could be the cause?
A3: Loss of potency in your this compound stock solution can be due to several factors:
-
Improper Storage: Exposure to elevated temperatures or light can lead to degradation.
-
pH Instability: Acidic or basic conditions can cause hydrolysis. Dihydrocapsaicin is most stable at a neutral pH.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can degrade the compound.
-
Inappropriate Solvent: Using protic solvents, especially aqueous solutions that are acidic or basic, can facilitate the exchange of deuterium atoms with hydrogen (H/D exchange), which would affect its use as an internal standard.
Q4: My deuterated standard is showing a different retention time than the unlabeled analyte in my LC-MS analysis. Is this normal?
A4: A slight difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "isotope effect". This can sometimes occur due to the change in molecular weight and slight differences in physicochemical properties. If the shift is minor and consistent, it can usually be accounted for in the analytical method. However, significant or inconsistent shifts could indicate other issues with the chromatography.
Q5: I suspect my this compound is losing its deuterium labels. How can I confirm this and prevent it?
A5: The loss of deuterium labels (H/D exchange) can occur if the standard is handled or stored in inappropriate solvents.
-
Confirmation: High-resolution mass spectrometry (HRMS) can be used to check for an increase in the abundance of molecules that have lost one or more deuterium atoms.
-
Prevention: Always use high-purity, aprotic solvents such as acetonitrile or methanol for reconstituting and preparing solutions. Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal in LC-MS/MS Analysis
-
Possible Cause: Degradation of the this compound standard due to improper storage or handling.
-
Solution: Prepare fresh working solutions from a properly stored stock solution (-20°C, protected from light). Ensure that solutions are not subjected to repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate or inconsistent spiking of the internal standard into samples.
-
Solution: Verify the calibration of your pipettes and use a consistent pipetting technique.
-
-
Possible Cause: Matrix effects causing ion suppression or enhancement.
-
Solution: While a deuterated internal standard that co-elutes with the analyte is designed to compensate for matrix effects, significant variations in the sample matrix can still be a factor. Review your sample preparation procedure to ensure consistency.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Improper mobile phase composition.
-
Solution: Optimize the mobile phase. For capsaicinoids, a common mobile phase is a mixture of acetonitrile and water. Adjusting the ratio can improve peak shape and resolution.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Possible Cause: Low aqueous solubility of Dihydrocapsaicin.
-
Solution: Dihydrocapsaicin has low solubility in water. Ensure that the mobile phase has sufficient organic content to keep the analyte dissolved throughout the analysis.
-
Stability Data
The following tables summarize quantitative data on the stability of Dihydrocapsaicin under various conditions.
Table 1: Forced Degradation of Dihydrocapsaicin in Solution
| Stress Condition | Time | Temperature | Degradation (%) |
| Acidic Hydrolysis (0.1 M HCl) | 15 min | Room Temp | ~31% |
| Basic Hydrolysis (0.1 M NaOH) | 30 min | Room Temp | ~82% |
| Oxidation (30% H₂O₂) | 2 hours | Room Temp | ~68% |
| Heat | 5 hours | 100°C | ~33% |
| UV Light | - | - | Not Statistically Significant |
Table 2: Long-Term Storage Stability of Capsaicinoids in Dry Hot Peppers at Different Temperatures (150 days)
| Temperature | Packaging | Dihydrocapsaicin Reduction (%) |
| 20°C | Polyethylene Bag | 11.1% |
| 25°C | Polyethylene Bag | 12.8% |
| 30°C | Polyethylene Bag | 15.4% |
| 20°C | Jute Bag | 10.0% |
| 25°C | Jute Bag | 14.9% |
| 30°C | Jute Bag | 16.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (30%)
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature for various time points (e.g., 15 min, 1 hr, 4 hr). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for various time points (e.g., 30 min, 1 hr, 4 hr). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep at room temperature for various time points (e.g., 30 min, 1 hr, 4 hr).
-
Thermal Degradation: Heat an aliquot of the stock solution at a specified temperature (e.g., 70°C) for various time points.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).
4. Analysis:
-
Analyze the stressed samples by HPLC to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: HPLC Analysis for this compound Quantification
This protocol provides a general method for the quantification of this compound.
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 280 nm.
-
Injection Volume: 20 µL.
2. Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase. Inject each standard and record the peak area.
-
Sample Analysis: Prepare the sample solution in the mobile phase. Inject the sample and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Potential for isotopic exchange in Dihydrocapsaicin-d3
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the use of Dihydrocapsaicin-d3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A: this compound is a deuterated analog of Dihydrocapsaicin, a naturally occurring capsaicinoid found in chili peppers. In commercially available standards, the three deuterium (d3) atoms are typically located on the methoxy group (-O-CH₃) of the vanillyl moiety, resulting in a trideuteromethoxy group (-O-CD₃). This specific labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the non-deuterated analyte but is distinguishable by its increased mass.[1]
Caption: Chemical structure of Dihydrocapsaicin with the typical d3 label position highlighted.
Q2: How stable is the deuterium label on the methoxy group of this compound?
A: The deuterium atoms in the trideuteromethoxy group are attached to a carbon atom (C-D bonds). These bonds are exceptionally stable and are not susceptible to back-exchange (replacement by hydrogen) under standard analytical conditions. This includes typical protocols for liquid chromatography-mass spectrometry (LC-MS) that may use aqueous mobile phases, organic solvents (like methanol or acetonitrile), and acid modifiers like formic acid.[2][3] The stability of the label is fundamental to its utility as a reliable internal standard.[1]
Q3: Are there any protons on the molecule that will undergo isotopic exchange?
A: Yes. While the C-D bonds of the methoxy label are stable, Dihydrocapsaicin has two labile protons: one on the phenolic hydroxyl group (-OH) and one on the amide nitrogen (-NH-). These protons will readily exchange with deuterium from deuterated solvents (e.g., D₂O, Methanol-d₄) used in Nuclear Magnetic Resonance (NMR) spectroscopy. This is an expected phenomenon and is different from the loss of the covalently bound deuterium labels from the methoxy group.
Q4: I am observing unexpected mass-to-charge (m/z) ratios in my mass spectrum. Is this due to isotopic exchange from the -OCD₃ group?
A: It is highly unlikely to be due to isotopic exchange from the methoxy group. The cause is more likely related to other factors such as the isotopic purity of the standard, the formation of different salt adducts, or in-source fragmentation. For example, this compound has a molecular weight of approximately 310.45 g/mol , while the non-deuterated form is 307.43 g/mol .[4] A loss of three mass units would suggest the presence of a non-deuterated impurity.
Troubleshooting Guide
Problem: Unexpected or Missing Peaks in Mass Spectrometry Analysis
| Symptom | Possible Cause | Recommended Solution |
| Peak observed at m/z ~308 ([M+H]⁺) instead of ~311 ([M+H]⁺) | The this compound standard may contain a significant percentage of the non-deuterated analog as an impurity. | Check the certificate of analysis (CoA) for the stated isotopic purity. If necessary, acquire a new standard with higher isotopic enrichment. |
| Multiple peaks observed (e.g., ~311, ~333) | Formation of different adducts in the ion source. The peak at ~311 is likely the protonated molecule [M+H]⁺, while ~333 could be the sodium adduct [M+Na]⁺. | Review the full mass spectrum to identify common adducts. Modify mobile phase additives if necessary (e.g., reduce sodium sources if [M+Na]⁺ is undesirable). |
| Low signal intensity for the target m/z | The compound may be degrading due to experimental conditions, or there may be poor ionization. Capsaicinoids can degrade at elevated temperatures. | Optimize ion source parameters. Avoid excessively high temperatures in the autosampler and column oven. Ensure proper storage of the standard as per manufacturer recommendations (typically at 4°C or colder, protected from light). |
| Fragment ions observed that suggest loss of the methoxy group | In-source fragmentation is occurring, where the molecule breaks apart in the ion source before mass analysis. | Reduce the energy settings in the ion source (e.g., decrease fragmentor or collision energy). This is a method optimization issue, not an isotopic stability issue. |
Experimental Protocols
Protocol 1: Typical LC-MS/MS Method for Dihydrocapsaicin Quantification
This protocol outlines a general method for the analysis of Dihydrocapsaicin using this compound as an internal standard, based on common published methods.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a working internal standard (IS) solution by diluting the stock solution to a final concentration of approximately 50 ng/mL in the initial mobile phase composition.
-
Prepare calibration standards by spiking known amounts of non-deuterated Dihydrocapsaicin into the working IS solution.
-
Prepare unknown samples and dilute them with the working IS solution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 50% B, increase to 98% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Dihydrocapsaicin: Monitor the transition from the precursor ion [M+H]⁺ (m/z 308.2) to a stable product ion.
-
This compound (IS): Monitor the transition from the precursor ion [M+H]⁺ (m/z 311.2) to its corresponding product ion.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's guidelines.
-
Caption: A generalized workflow for quantitative analysis using LC-MS/MS.
Protocol 2: Conceptual Experiment to Verify Isotopic Label Stability
This hypothetical protocol is designed to rigorously test the stability of the deuterium label under stressed conditions.
-
Incubation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a 50:50 mixture of water and methanol (protic solvents).
-
Aliquot this solution into several vials.
-
Incubate the vials at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24, 48, and 72 hours). Include a control sample stored at 4°C.
-
-
Analysis:
-
Analyze the incubated samples and the control using a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument.
-
Acquire full scan data to search for the presence of the non-deuterated Dihydrocapsaicin [M+H]⁺ ion at m/z 308.22.
-
-
Evaluation:
-
Hypothesis: If no significant peak appears at m/z 308.22 in the stressed samples compared to the control, it confirms the high stability of the C-D bonds and the absence of isotopic back-exchange.
-
Expected Outcome: The only significant ion corresponding to the analyte should remain at m/z 311.24 [M+H]⁺. A decrease in the overall intensity of this peak would indicate chemical degradation, not isotopic exchange.
-
Caption: A decision tree for diagnosing the source of unexpected mass spectrometry signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Dihydrocapsaicin [webbook.nist.gov]
Improving signal intensity with Dihydrocapsaicin-d3
Welcome to the technical support center for Dihydrocapsaicin-d3. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Dihydrocapsaicin. Its primary application in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), is as an internal standard for the accurate quantification of Dihydrocapsaicin and other related capsaicinoids.
Q2: How does using this compound as an internal standard improve my results?
Using this compound as an internal standard enhances the accuracy and precision of quantification. It co-elutes with the non-deuterated analyte (Dihydrocapsaicin) and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to the known concentration of the internal standard, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more reliable and reproducible results.
Q3: Why is a deuterated form like this compound a good internal standard?
A deuterated internal standard is ideal because:
-
Similar Chemical and Physical Properties: It behaves almost identically to the analyte during chromatographic separation.
-
Different Mass: It has a distinct mass-to-charge ratio (m/z) from the analyte due to the presence of deuterium atoms, allowing for separate detection by the mass spectrometer.
-
Minimal Isotopic Interference: The mass difference is sufficient to prevent significant overlap between the isotopic peaks of the analyte and the internal standard.
Q4: What concentration of this compound should I use?
The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. A good starting point is to spike a concentration that falls in the mid-range of your calibration curve.
Q5: Can I use this compound to quantify other capsaicinoids like Capsaicin?
While this compound is the most suitable internal standard for Dihydrocapsaicin, it can potentially be used for other capsaicinoids if a specific deuterated standard for that compound is unavailable. However, it is crucial to validate the method to ensure that the ionization efficiencies and chromatographic behaviors are comparable enough for accurate quantification.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
| Possible Cause | Troubleshooting Step |
| Inconsistent addition of internal standard | Ensure the internal standard is added accurately and consistently to all samples and standards. Use calibrated pipettes. |
| Sample matrix effects | Dilute the sample to reduce matrix interference. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering components. |
| Instability of the analyte or internal standard | Check the stability of the compounds in the sample matrix and solvent. Prepare fresh samples and standards if necessary. |
Issue 2: Poor Peak Shape for Dihydrocapsaicin or this compound
| Possible Cause | Troubleshooting Step |
| Column contamination or degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase | Adjust the mobile phase composition, pH, or gradient to improve peak shape. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Issue 3: Low Signal Intensity or No Signal for the Internal Standard
| Possible Cause | Troubleshooting Step |
| Incorrect mass spectrometer settings | Verify the m/z values for the precursor and product ions of this compound are correctly entered in the acquisition method. |
| Degradation of the internal standard stock solution | Prepare a fresh stock solution of this compound. |
| Inefficient ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). |
Experimental Protocols
Protocol: Quantification of Dihydrocapsaicin in a Sample using this compound as an Internal Standard by LC-MS/MS
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Dihydrocapsaicin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Dihydrocapsaicin stock solution to create a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To your unknown sample, add the same fixed concentration of the this compound internal standard as used in the calibration standards.
-
Perform any necessary sample extraction or cleanup (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples onto an appropriate LC column (e.g., a C18 column).
-
Use a mobile phase gradient, for example, of water with 0.1% formic acid and methanol with 0.1% formic acid.[1]
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Dihydrocapsaicin and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Dihydrocapsaicin to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Dihydrocapsaicin.
-
Calculate the peak area ratio for your unknown sample and use the calibration curve to determine the concentration of Dihydrocapsaicin.
-
Quantitative Data
Table 1: Mass Spectrometric Properties of Dihydrocapsaicin and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Protonated Molecule [M+H]⁺ (m/z) |
| Dihydrocapsaicin | C18H29NO3 | 307.43 | 308 |
| This compound | C18H26D3NO3 | 310.45 | 311 |
| Capsaicin | C18H27NO3 | 305.41 | 306 |
Data derived from common isotopic masses and mass spectrometry principles.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for high signal variability.
References
Technical Support Center: Dihydrocapsaicin-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Dihydrocapsaicin-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.
Q2: My this compound quantification is showing poor reproducibility and accuracy. Could matrix effects be the cause?
A2: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects. Because the composition of the biological matrix can differ between samples, the extent of ion suppression or enhancement can also vary, leading to inconsistent results. A significant discrepancy between expected and measured concentrations can occur if your calibration standards are prepared in a clean solvent while your samples are in a complex biological matrix.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two primary methods to assess matrix effects are the post-extraction spike method and post-column infusion.
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound after extraction. A significant difference in the signal response indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative method helps identify at what point during the chromatographic run matrix effects are occurring.
Q4: What are effective strategies to minimize or eliminate matrix effects?
A4: A multi-faceted approach is often the most effective, focusing on three main areas:
-
Sample Preparation: The primary goal is to remove interfering components from the matrix before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.
-
Chromatographic Separation: Optimizing the LC method can separate this compound from interfering matrix components, preventing them from co-eluting. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a more selective column.
-
Calibration Strategies: These methods aim to compensate for, rather than eliminate, matrix effects.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): this compound itself is a SIL-IS for Dihydrocapsaicin. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in a similar way, allowing for reliable correction.
-
Standard Addition Method: Known amounts of a Dihydrocapsaicin standard are added to the sample itself, which is useful when a blank matrix is not available.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility and accuracy | Unmanaged matrix effects leading to variable ion suppression or enhancement. | - Implement a more rigorous sample clean-up method (e.g., SPE or LLE). - Develop a matrix-matched calibration curve. - Ensure the consistent use of a suitable internal standard like this compound. |
| Low signal intensity (ion suppression) | Co-eluting endogenous matrix components (e.g., phospholipids, salts) competing for ionization. | - Optimize chromatographic separation to resolve this compound from interfering peaks. - Enhance sample preparation to remove interfering substances. - Consider switching to an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects than electrospray ionization (ESI). |
| High signal intensity (ion enhancement) | Co-eluting compounds that improve the ionization efficiency of this compound. | - Improve chromatographic separation. - Use a stable isotope-labeled internal standard to compensate for the enhancement. |
| Inconsistent results between different sample lots | Variation in the composition of the biological matrix between lots. | - Evaluate matrix effects for each new lot of biological matrix. - If significant variability is observed, consider preparing matrix-matched calibrators and quality controls from a pooled matrix. |
Data Presentation
Table 1: Summary of Quantitative Data for Dihydrocapsaicin Quantification in Biological Matrices
| Parameter | Rat Plasma | Rabbit Plasma | Blood | Reference(s) |
| Linear Range | 1 - 500 ng/mL | 0.125 - 50 ng/mL | 1.0 - 250 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.125 ng/mL | Not Specified | |
| Accuracy | Deviations within ±10.63% | Not Specified | 90% to 107% | |
| Precision (RSD%) | ≤ 9.79% | Not Specified | Not Specified | |
| Recovery | > 89.88% | Not Specified | ~90% |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking
This protocol is used to quantitatively assess the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the same known concentration of this compound standard into the final, clean extract.
-
Set C (Pre-Spiked Sample): Spike the blank matrix with the known concentration of this compound before the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A %ME value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Dihydrocapsaicin from Oily Matrices
This protocol is a general example for cleaning up complex matrices like edible oils.
-
Sample Preparation: Dissolve 1g of the oil sample in 10 mL of n-hexane.
-
Liquid-Liquid Extraction: Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge. Collect the lower acetonitrile layer. Repeat this extraction two more times.
-
Evaporation: Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).
-
SPE Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (40:60, v/v) to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Note: Optimization of SPE sorbents, wash, and elution solvents is recommended for specific matrices.
Protocol 3: Standard Addition Method
This method is used for quantification in the presence of matrix effects, especially when a blank matrix is unavailable.
-
Take at least four equal aliquots of your unknown sample.
-
Spike each aliquot with a known, increasing amount of this compound standard. Leave one aliquot unspiked.
-
Analyze all samples using the LC-MS/MS method.
-
Plot the peak area against the concentration of the added standard.
-
Determine the concentration of the unknown sample by extrapolating the linear regression to the x-intercept.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
Dihydrocapsaicin-d3 purity and potential interferences
Welcome to the technical support center for Dihydrocapsaicin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity of this compound and troubleshooting potential interferences during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Dihydrocapsaicin, a naturally occurring capsaicinoid found in chili peppers. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Dihydrocapsaicin and other capsaicinoids in various samples.[1][2][3][4] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte while sharing similar chemical and physical properties.[2]
Q2: What are the typical purity specifications for this compound?
High-quality this compound should have high chemical and isotopic purity. The chemical purity is often determined by methods like High-Performance Liquid Chromatography (HPLC), while the isotopic purity is assessed by mass spectrometry.
| Purity Specification | Typical Value | Analytical Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity (d3) | ≥99% | Mass Spectrometry |
| Isotopic Distribution | d0, d1, d2 should be minimal | Mass Spectrometry |
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Avoid repeated freeze-thaw cycles. Stock solutions should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored under similar conditions. Avoid storage in acidic or basic solutions to prevent potential degradation.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in analytical experiments.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe additional peaks in your chromatogram when analyzing a this compound standard or a sample spiked with it.
Possible Causes and Solutions:
-
Chemical Impurities: The this compound standard may contain impurities from its synthesis.
-
Solution: Verify the chemical purity of your standard using an orthogonal analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, obtain a new, high-purity standard.
-
-
Contamination: The analytical system (e.g., vials, solvent, LC column) may be contaminated.
-
Solution: Run a blank injection (solvent only) to check for system contamination. If peaks are observed, clean the injection port, autosampler needle, and column according to the manufacturer's instructions.
-
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of the standard. Compare the chromatogram of the fresh solution with the old one to check for degradation products.
-
Issue 2: Inaccurate Quantification Results
Symptom: The calculated concentration of your target analyte (e.g., Dihydrocapsaicin) is inconsistent, inaccurate, or shows poor reproducibility when using this compound as an internal standard.
Possible Causes and Solutions:
-
Isotopic Crosstalk: The mass spectrometer may not be able to fully resolve the isotopic peaks of the analyte and the deuterated internal standard, leading to signal interference.
-
Solution: Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. If using a triple quadrupole mass spectrometer, optimize the MRM (Multiple Reaction Monitoring) transitions to be highly specific for each compound.
-
-
Deuterium Exchange: The deuterium atoms on the this compound molecule may be exchanging with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.
-
Solution: This is less likely for this compound as the deuterium labels are typically on stable positions. However, if suspected, check the pH of your mobile phase and sample matrix; neutral pH is generally preferred. Consider using a standard with a higher degree of deuteration (e.g., d5) if the problem persists.
-
-
Chromatographic Isotope Effect: The deuterated internal standard may elute slightly earlier or later than the unlabeled analyte, especially in reversed-phase chromatography.
-
Solution: Ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture the entire peak for each. Co-elution is ideal, but if there is a slight separation, consistent integration is crucial.
-
-
Incorrect Concentration of Internal Standard: The concentration of the this compound stock solution may be inaccurate.
-
Solution: Prepare a new stock solution carefully. Verify the concentration by performing a reverse isotope dilution experiment with a certified standard of the unlabeled analyte.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general procedure for assessing the chemical purity of this compound using HPLC with UV detection.
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to approximately 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Analysis:
-
Inject the working standard solution and acquire the chromatogram.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Isotopic Purity and Interference Check by LC-MS/MS
This protocol describes how to assess the isotopic purity of this compound and check for potential interferences using LC-MS/MS.
-
Standard Preparation:
-
Prepare a solution of this compound at a concentration of 100 ng/mL in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same HPLC conditions as in Protocol 1, but with a lower flow rate (e.g., 0.4 mL/min) suitable for MS detection.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters:
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
-
MRM Transitions:
-
Dihydrocapsaicin (Analyte): m/z 308.2 -> 137.1
-
This compound (Internal Standard): m/z 311.2 -> 137.1
-
-
-
Analysis:
-
Infuse the this compound solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Monitor the signal for the unlabeled Dihydrocapsaicin (m/z 308.2 -> 137.1) in the this compound standard. The presence of a significant signal indicates isotopic impurity (presence of d0).
-
Calculate the isotopic purity by comparing the peak area of the d3 transition to the sum of the areas of the d0, d1, and d2 transitions.
-
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Troubleshooting inaccurate quantification with this compound.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for Dihydrocapsaicin-d3
Welcome to the Technical Support Center for the LC-MS/MS analysis of Dihydrocapsaicin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Dihydrocapsaicin and this compound?
A1: For Dihydrocapsaicin, the protonated precursor ion ([M+H]⁺) is monitored at m/z 308.1. The most common and stable product ion corresponds to the vanillyl moiety, which is observed at m/z 137.0.[1][2] For this compound, where the three deuterium atoms are typically on the methoxy group, the precursor ion is monitored at m/z 311.1. Consequently, the corresponding product ion will be shifted by 3 mass units, resulting in an m/z of 140.0.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the most effective and commonly used method for the analysis of capsaicinoids, including this compound.[1] This is due to the presence of the amide group which can be readily protonated.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: A reversed-phase C18 column is the most frequently used and recommended stationary phase for the chromatographic separation of Dihydrocapsaicin and its analogs.[1][2] These columns provide excellent retention and separation from other capsaicinoids and matrix components.
Q4: How can I avoid crosstalk between the analyte and the deuterated internal standard?
A4: Crosstalk can occur if the isotopic purity of the deuterated standard is low or if there is in-source fragmentation. To minimize this, ensure the use of a high-purity this compound standard (≥98% isotopic purity). Additionally, optimize the MS source conditions (e.g., cone voltage) to minimize fragmentation before the quadrupole.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. The addition of a small amount of formic acid (0.1%) can improve peak shape. |
| Column Contamination | Back-flush the column (if permissible by the manufacturer) or use a guard column. |
| Inappropriate Solvent for Reconstitution | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Problem 2: Low Signal Intensity or No Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound (e.g., 311.1 > 140.0). |
| Suboptimal Ion Source Parameters | Optimize source temperature, gas flows (nebulizer, auxiliary), and ion spray voltage. |
| Matrix Effects (Ion Suppression) | Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up or adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
Problem 3: Chromatographic Separation of Dihydrocapsaicin and this compound
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | A slight separation can sometimes be observed with deuterated standards. While complete co-elution is ideal, consistent and reproducible chromatography is often acceptable for quantification. |
| Steep Gradient | A shallower gradient around the elution time of the analytes can sometimes improve co-elution. |
| Column Temperature | Adjusting the column temperature may alter selectivity and improve co-elution. |
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | 311.1 m/z |
| Product Ion (Q3) | 140.0 m/z |
| Collision Energy | Optimization required, start around 20-30 eV |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Run a gradient elution program. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Acquire data using the MRM mode with the specified transitions for Dihydrocapsaicin and this compound.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.
References
- 1. Rapid and sensitive LC-MS/MS method for simultaneous quantification of capsaicin and dihydrocapsaicin in microdialysis samples following dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrocapsaicin-d3 Recovery
Welcome to the technical support center for Dihydrocapsaicin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the poor recovery of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Sample Preparation Errors: Inaccurate spiking of the internal standard, inefficient extraction from the sample matrix, or incomplete vortexing can lead to significant variability and loss.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, causing ion suppression or enhancement.[1][2]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions.[2][3] This can reduce the signal of the deuterated standard.
-
Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering substances can negatively impact the accurate quantification of the internal standard.
-
Instrumental Problems: Issues with the LC-MS system, such as a contaminated ion source, inconsistent injection volumes, or a failing column, can lead to signal loss.
-
Analyte Instability: this compound, like other capsaicinoids, can be susceptible to degradation under certain conditions, such as high temperature, extreme pH, or exposure to light.
Q2: My this compound signal is low or absent in all samples of a run. What should I investigate first?
A complete or significant loss of the internal standard signal across an entire batch of samples often points to a systemic issue. A logical troubleshooting approach is as follows:
-
Verify the Internal Standard (IS) Solution: Confirm the correct preparation, concentration, and storage of the this compound spiking solution. Ensure it has not degraded.
-
Review the Sample Preparation Protocol: Double-check that the internal standard was added to all samples. A simple human error, such as forgetting to spike the samples, is a common cause.
-
Inspect the LC-MS System:
-
LC System: Check for leaks, confirm the correct mobile phase composition and flow rate, and ensure the analytical column is properly installed and equilibrated.
-
Mass Spectrometer: Verify that the instrument is properly tuned and calibrated. Inspect the ion source for contamination and ensure a stable spray.
-
Q3: How can I determine if matrix effects are responsible for the poor recovery?
Matrix effects can be investigated using a post-column infusion experiment. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Troubleshooting Guides
Guide 1: Investigating Low Recovery During Sample Preparation
This guide will walk you through a systematic process to identify the source of this compound loss during sample preparation.
Step 1: Evaluate Extraction Efficiency
-
Protocol: Prepare two sets of samples. In "Set A," spike a known amount of this compound into a blank matrix before the extraction process. In "Set B," spike the same amount into the solvent used for final sample reconstitution after the extraction of a blank matrix.
-
Analysis: Analyze both sets of samples by LC-MS.
-
Interpretation:
-
Low signal in Set A, strong signal in Set B: This indicates poor extraction efficiency. The this compound is not being effectively recovered from the sample matrix.
-
Low signal in both sets: This suggests that the issue may not be with the extraction itself but could be related to analyte instability, matrix effects during analysis, or instrumental problems.
-
Step 2: Optimize Extraction Solvent and pH
Capsaicinoids are lipophilic compounds. The choice of extraction solvent is critical for efficient recovery.
| Solvent | Polarity | Typical Use |
| Methanol | High | Commonly used for capsaicinoid extraction. |
| Ethanol | High | Effective for extracting capsaicinoids from various samples. |
| Acetonitrile | High | Used in many analytical methods for capsaicinoids. |
| Ethyl Acetate | Medium | Can be effective for less polar matrices. |
-
Recommendation: If extraction efficiency is low, consider adjusting the polarity of your extraction solvent. For instance, for high-fat matrices, a less polar solvent might improve recovery. The pH of the extraction solvent can also influence recovery. Capsaicinoids are more stable at a neutral pH.
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.
-
Evaluate Labeling Position: Whenever possible, use internal standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., on an aromatic ring or a carbon atom not adjacent to a heteroatom). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.
-
Control pH and Temperature: To minimize back-exchange during analysis, maintain the entire workflow, from quenching to MS analysis, at a low temperature (0-4°C) and acidic pH (around 2.5).
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
Objective: To identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
T-junction
-
This compound standard solution (at a concentration that gives a stable and moderate signal)
-
Blank matrix extract (prepared using the same procedure as the samples but without the analyte or internal standard)
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Use a T-junction to introduce the this compound solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Allow the system to equilibrate until a stable baseline for the this compound signal is observed in the mass spectrometer.
-
Inject the blank matrix extract.
-
Monitor the this compound signal during the chromatographic run.
Data Interpretation:
-
A dip in the baseline at a specific retention time indicates ion suppression .
-
A rise in the baseline indicates ion enhancement .
If significant ion suppression is observed at the retention time of this compound, chromatographic conditions should be optimized to separate it from the interfering matrix components.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General experimental workflow for this compound analysis.
References
Dihydrocapsaicin-d3 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dihydrocapsaicin-d3. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in common laboratory solvents?
Precise quantitative solubility data for this compound is not extensively published. However, its solubility is expected to be very similar to its non-deuterated counterpart, Dihydrocapsaicin, and the closely related compound, Capsaicin. Dihydrocapsaicin is a lipophilic, colorless, and odorless crystalline to waxy compound.[1]
Summary of Dihydrocapsaicin & Capsaicinoid Solubility:
| Solvent | Compound | Reported Solubility | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | Dihydrocapsaicin | ~33 mg/mL | Polar Aprotic |
| Ethanol | Dihydrocapsaicin | ~100 mg/mL | Polar Protic |
| Dimethylformamide (DMF) | Dihydrocapsaicin | ~100 mg/mL | Polar Aprotic |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Dihydrocapsaicin | ~0.1 mg/mL | Aqueous Buffer |
| Methanol | Capsaicinoids | Soluble | Polar Protic |
| Acetonitrile | Capsaicinoids | Good solubility implied by high extraction efficiency | Polar Aprotic |
| Acetone | Capsaicinoids | Good solubility implied by high extraction efficiency | Polar Aprotic |
| Chloroform | Capsaicinoids | Soluble | Non-polar |
| Ethyl Acetate | Capsaicinoids | Soluble | Moderately Polar |
| Water | Capsaicin | Sparingly soluble | Aqueous |
Note: The solubility of this compound is anticipated to be in a comparable range to the values listed for Dihydrocapsaicin and other capsaicinoids. It is always recommended to determine the solubility empirically for your specific experimental conditions.
2. How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[2] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound to minimize oxidation. For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made. Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[2]
3. My this compound is not dissolving. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can help increase the solubility of the compound.
-
Sonication: Using an ultrasonic bath can aid in the dissolution process.
-
Vortexing: Vigorous mixing can help to break up any clumps of solid material and promote dissolution.
-
Solvent choice: Ensure you are using an appropriate solvent. For aqueous solutions, it is often necessary to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
4. How should I store solutions of this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Cloudy or Precipitated Solution | The solubility limit in the chosen solvent has been exceeded. | - Dilute the solution with more solvent.- Try a different solvent with higher solubilizing capacity (e.g., ethanol or DMSO).- Gently warm the solution while stirring. |
| Inconsistent Experimental Results | The compound may have degraded in the solution. | - Prepare fresh solutions before each experiment.- Store stock solutions properly at -20°C and protect from light.- Avoid repeated freeze-thaw cycles. |
| Difficulty Dissolving in Aqueous Buffer | This compound has very low aqueous solubility. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol).- Add the stock solution dropwise to the aqueous buffer while stirring to the desired final concentration. Ensure the final percentage of the organic solvent is low and does not affect the experiment. |
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. Ensure there is undissolved solid remaining.
-
Equilibration: Tightly cap the vial and place it in a shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer. For UV detection, the maximum absorbance is typically around 281 nm.
-
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the filtered supernatant. This concentration represents the saturation solubility at the tested temperature.
Visual Troubleshooting Workflow
References
Preventing degradation of Dihydrocapsaicin-d3 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dihydrocapsaicin-d3 during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The stability of this compound is primarily affected by exposure to high temperatures, adverse pH conditions, light, and oxidative stress.[1][2] Degradation can lead to a loss of potency and the formation of unknown impurities, compromising the accuracy of analytical results.[1]
Q2: What is the main degradation pathway for this compound?
A2: A primary degradation pathway for Dihydrocapsaicin involves the cleavage of the amide bond. This chemical reaction results in the formation of vanillylamine and 8-methylnonanoic acid.[2]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral pH conditions. Both acidic and basic conditions can accelerate its degradation.[2]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can lead to the degradation of this compound. It is recommended to handle and store samples in a manner that protects them from light.
Q5: What are the recommended storage conditions for this compound stock solutions and samples?
A5: Stock solutions of this compound are typically prepared in methanol at a concentration of 1 mg/mL. Working solutions can be prepared by diluting the stock solution with a mixture of acetonitrile and water. It is crucial to store these solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and protected from light to minimize degradation.
Troubleshooting Guides
This section addresses common issues encountered during the sample preparation and analysis of this compound.
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during extraction | Use a gentle extraction method, such as solid-phase extraction (SPE) or a quick liquid-liquid extraction (LLE) with a solvent like acetonitrile. Avoid prolonged exposure to high temperatures. | Minimizes thermal degradation and ensures efficient extraction. |
| Adsorption to container surfaces | Use silanized glassware or polypropylene tubes for sample collection and processing. | Prevents the analyte from sticking to the container walls, which can lead to significant loss. |
| Incomplete protein precipitation | Ensure the ratio of acetonitrile to plasma is sufficient (e.g., 2:1 v/v) and that the mixture is vortexed thoroughly. Centrifuge at a high speed (e.g., 14,000 rpm) to ensure complete removal of precipitated proteins. | Incomplete protein removal can interfere with chromatographic analysis and lead to lower recovery. |
| pH-related degradation | Maintain a neutral pH during sample preparation. If the sample matrix is acidic or basic, consider adjusting the pH to near neutral before extraction. | Dihydrocapsaicin is more stable at neutral pH. |
Issue 2: Inconsistent Analytical Results
| Potential Cause | Troubleshooting Step | Rationale |
| Sample degradation over time | Prepare samples fresh and analyze them as quickly as possible. If storage is necessary, keep them at low temperatures and protected from light. | Minimizes time-dependent degradation, ensuring the measured concentration reflects the original sample. |
| Variability in extraction efficiency | Use a deuterated internal standard, such as Capsaicin-d3, to normalize for variations in sample preparation and instrument response. | An internal standard co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for more accurate quantification. |
| Matrix effects in LC-MS/MS | Optimize the sample cleanup procedure to remove interfering substances. A more selective extraction method like SPE can be beneficial. Dilute the sample if signal suppression is observed. | Matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. |
Experimental Protocols
Protocol 1: Stock and Sample Preparation for Stability Studies
-
Stock Solution Preparation : Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Sample Preparation : Dilute the stock solution with the appropriate solvent (e.g., methanol, buffered solutions) to a final concentration of 100 µg/mL for the stability studies.
-
Initial Analysis (T=0) : Immediately analyze the freshly prepared working samples using a validated HPLC or LC-MS/MS method to establish the initial concentration.
Protocol 2: pH Stability Testing
-
Prepare buffer solutions at pH 3, 7, and 9.
-
Dilute the this compound stock solution in each buffer to a final concentration of 100 µg/mL.
-
Store the pH-adjusted working samples at 25°C, protected from light.
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours) to determine the extent of degradation.
Protocol 3: HPLC Analysis for Dihydrocapsaicin Quantification
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detector Wavelength : 280 nm.
-
Column Temperature : 25°C.
Quantitative Data Summary
The following table summarizes the stability of Dihydrocapsaicin under different conditions.
| Condition | Parameter | Value | Reference |
| Thermal Degradation | Activation Energy (Ea) | 84.0 kJ/mol | |
| Frequency Factor (A) | 1.25 x 10⁹ per hour | ||
| LC-MS/MS Quantification | Limit of Detection (LOD) | 0.15 µg/kg | |
| Limit of Quantification (LOQ) | 0.5 µg/kg | ||
| Recovery | 92.9% to 105% | ||
| HPLC Quantification | Limit of Detection (LOD) | 0.1 µg/g | |
| Limit of Quantification (LOQ) | 0.36 µg/g |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Degradation pathway of this compound.
References
Correcting for isotopic impurity in Dihydrocapsaicin-d3
Welcome to the technical support center for Dihydrocapsaicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic impurity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of dihydrocapsaicin, where three hydrogen atoms have been replaced by deuterium atoms, typically in the methoxy group of the benzene ring.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[1]
Isotopic purity is a measure of the percentage of the compound that is enriched with the desired isotope (deuterium in this case) compared to the naturally occurring, non-deuterated (d0) form. High isotopic purity is crucial for accurate quantification. Even small deviations can lead to significant errors in drug development or metabolic studies. Failure to correct for isotopic impurities can result in distorted data and potential misinterpretation of results.
Q2: How is the isotopic purity of this compound determined?
A2: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). The process involves analyzing the isotopic distribution of the molecule. By measuring the relative intensities of the mass signals corresponding to the deuterated (d3) and non-deuterated (d0) forms, the percentage of each can be calculated. It is also important to account for the natural abundance of other isotopes like Carbon-13 (¹³C).
Q3: What is "back-exchange" and how can it affect my results?
A3: Back-exchange is a process where deuterium atoms incorporated into a molecule are replaced by hydrogen atoms from the solvent (e.g., the LC mobile phase) during analysis. This leads to an underestimation of the actual deuterium content and can compromise the accuracy of your quantification. To minimize back-exchange, it is recommended to perform experiments under specific conditions such as low temperature (around 0°C) and acidic pH (around 2.5), which is the point of minimum hydrogen exchange. Additionally, using rapid chromatographic methods helps to minimize the time the sample is exposed to protiated solvents.
Q4: Can the deuterated standard (this compound) separate from the non-deuterated analyte during chromatography?
A4: Yes, this is a phenomenon known as the "isotopic effect." Deuterated compounds are often slightly less polar than their non-deuterated counterparts. In reverse-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the analyte. This shift in retention time can be problematic for quantitative analysis, especially if it leads to differential ion suppression in the mass spectrometer's source.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides steps for resolution.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations | References |
| High variability in quantitative results | Isotopic impurity of the standard not accounted for. | 1. Verify Isotopic Purity: Confirm the isotopic purity of your this compound standard using high-resolution mass spectrometry. 2. Apply Correction: Use appropriate software or a mathematical correction formula to account for the contribution of the d0 impurity in the d3 standard to the analyte signal. | |
| Lower than expected isotopic purity | Back-exchange of deuterium for hydrogen. | 1. Optimize LC Conditions: Maintain low temperature (~0°C) and acidic pH (~2.5) for all mobile phases and during sample storage. 2. Minimize Analysis Time: Use a fast LC gradient to reduce the sample's exposure time to protiated solvents. | |
| In-source H/D exchange or fragmentation. | 1. Optimize Ion Source Parameters: Adjust temperatures and voltages to minimize harsh conditions that could promote in-source exchange or fragmentation. 2. Infuse Standard Alone: Infuse the deuterated standard by itself to check for any loss of deuterium within the ion source. | ||
| Inaccurate mass measurement or poor peak shape | Poor mass spectrometer calibration or low signal intensity. | 1. Calibrate Instrument: Ensure the mass spectrometer is properly calibrated and tuned for high resolution to accurately measure the isotopic distribution. 2. Optimize Signal: Increase sample concentration or adjust instrument parameters to improve signal intensity, which helps in accurately determining the centroid of the isotopic envelope. | |
| Contamination from the LC-MS system. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and additives to avoid introducing contaminants. 2. System Cleaning: Schedule regular system flushing and ion source cleaning. 3. Run Blanks: Inject blank samples between critical runs to check for carryover. |
Experimental Protocols
Protocol: Isotopic Purity Assessment by LC-MS
This protocol outlines a general procedure for determining the isotopic purity of a this compound standard.
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a dilution of the stock solution to a final concentration appropriate for LC-MS analysis (e.g., 100 ng/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid (for acidic pH to minimize back-exchange).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. A fast gradient is recommended.
-
Column Temperature: Maintain a low temperature if back-exchange is suspected, though room temperature is often sufficient if the mobile phase is acidified.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Scan Range: A range covering the expected m/z values for Dihydrocapsaicin (Monoisotopic mass: ~307.21 g/mol ) and its d3 variant (~310.23 g/mol ).
-
Source Parameters: Optimize source temperature and voltages to achieve stable ionization with minimal in-source fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z of the monoisotopic peak of Dihydrocapsaicin (d0) and this compound.
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d3))] * 100
-
-
Note: This calculation should also be corrected for the natural abundance of ¹³C, which will contribute to the M+1, M+2, etc. peaks. Specialized software can automate this correction.
-
Visualizations
Workflow for Isotopic Purity Correction
References
Validation & Comparative
Dihydrocapsaicin-d3 in Analytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Dihydrocapsaicin-d3 against other common internal standards used in the quantification of capsaicinoids, supported by experimental data and detailed protocols.
This compound, a deuterated analog of Dihydrocapsaicin, offers significant advantages as an internal standard in chromatographic and mass spectrometric analyses. Its chemical and physical properties closely mimic the analyte of interest, Dihydrocapsaicin, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.
Performance Comparison of Internal Standards
The selection of an internal standard is critical for achieving accurate and precise quantification. While various compounds have been utilized, this compound presents a superior profile for the analysis of capsaicinoids.
| Internal Standard | Structural Similarity to Analyte | Co-elution Potential | Ionization Efficiency Similarity | Commercial Availability | Key Advantages | Key Disadvantages |
| This compound | High (Isotopologue) | High (mass difference allows for MS distinction) | Very High | Readily Available | Minimizes matrix effects; corrects for analyte loss during sample preparation. | Higher cost compared to non-isotopic standards. |
| Capsaicin-d3 | High (Isotopologue) | High (mass difference allows for MS distinction) | Very High | Readily Available | Excellent for capsaicin analysis; similar benefits to this compound. | Less ideal for specific Dihydrocapsaicin quantification due to minor structural differences. |
| Nonivamide (PAVA) | Moderate | Low | Moderate | Readily Available | Lower cost. | Differences in chemical properties can lead to variations in extraction and ionization efficiency. |
| (4,5-dimethoxybenzyl)-4-methyloctamide (DMBMO) | Moderate (Synthetic Analog) | Low | Moderate | Limited | Synthetic nature avoids natural occurrence in samples.[1][2] | May not perfectly mimic the behavior of natural capsaicinoids in complex matrices.[1] |
Experimental Data Summary
The following tables summarize key validation parameters from studies utilizing this compound and other internal standards for the analysis of capsaicinoids.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Internal Standard | Analytical Method | Linearity (Range) | LOD | LOQ | Reference |
| Capsaicin, Dihydrocapsaicin | This compound, Capsaicin-d3 | UPLC-MS/MS | 0.5 - 40 µg/kg | 0.15 µg/kg | 0.5 µg/kg | [3][4] |
| Capsaicin | - | HPLC | 2.5 - 200 µg/mL | 0.070 µg/mL | 0.212 µg/mL | |
| Dihydrocapsaicin | - | HPLC | 2.5 - 200 µg/mL | 0.211 µg/mL | 0.640 µg/mL | |
| Capsaicin | - | UFLC | 0.05 - 0.50 µg/g | 0.045 µg/kg | 0.110 µg/kg | |
| Dihydrocapsaicin | - | UFLC | 0.05 - 0.50 µg/g | 0.151 µg/kg | 0.368 µg/kg |
Accuracy and Precision
| Analyte | Internal Standard | Analytical Method | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Capsaicinoids | This compound, Capsaicin-d3 | UPLC-MS/MS | 92.9 - 105 | < 5 | Not Reported | |
| Capsaicin, Dihydrocapsaicin | (4,5-dimethoxybenzyl)-4-methyloctamide | HPLC-ESI/MS(TOF) | 86 - 93 | < 12 (peak area) | < 14 (peak area) | |
| Capsaicin | - | LC-MS/MS | 91 - 102 | 2 - 10 | 6 - 9 | |
| Dihydrocapsaicin | - | LC-MS/MS | 91 - 102 | Similar to Capsaicin | Similar to Capsaicin |
Experimental Protocols
Sample Preparation: Extraction of Capsaicinoids from Vegetable Oil
This protocol is adapted from a study utilizing this compound for the detection of adulteration in vegetable oils.
-
Spiking: Spike 5 g of the oil sample with a known concentration of this compound internal standard solution.
-
Liquid-Liquid Extraction:
-
Add 10 mL of n-hexane to the spiked sample and vortex for 1 minute.
-
Add 5 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 8000 rpm for 5 minutes.
-
Collect the lower acetonitrile layer.
-
Repeat the extraction of the upper n-hexane layer with another 5 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acetonitrile.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acetonitrile:water (1:1, v/v).
-
Elute the capsaicinoids with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Method for Capsaicinoid Quantification
This method is based on established protocols for the simultaneous determination of capsaicinoids.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 mm x 100 mm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Capsaicin: m/z 306 → 137
-
Dihydrocapsaicin: m/z 308 → 137
-
This compound (IS): m/z 311 → 137 (example transition, actual may vary based on deuteration pattern)
-
-
Visualizations
Figure 1. Workflow for the quantification of capsaicinoids using this compound.
Figure 2. Simplified signaling pathway of capsaicinoids via the TRPV1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Dihydrocapsaicin-d3 and Capsaicin-d3 as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of capsaicinoids, particularly capsaicin and dihydrocapsaicin, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, especially in complex matrices. Dihydrocapsaicin-d3 and Capsaicin-d3 are the two most commonly employed internal standards for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate standard for their analytical needs.
Physicochemical Properties and Rationale for Use
Capsaicin and dihydrocapsaicin are the two most abundant and pungent capsaicinoids in chili peppers, together accounting for over 90% of the total capsaicinoid content. Their structures are very similar, differing only by a double bond in the acyl chain of capsaicin. This structural similarity dictates their analytical behavior and the choice of an appropriate internal standard.
An ideal internal standard should co-elute as closely as possible with the analyte of interest, exhibit similar ionization efficiency in mass spectrometry, and not be naturally present in the samples. Deuterated analogs of the target analytes, such as this compound and Capsaicin-d3, fulfill these criteria exceptionally well. The incorporation of deuterium atoms results in a mass shift that allows for their differentiation from the endogenous analytes by a mass spectrometer, without significantly altering their chemical and physical properties.
| Property | This compound | Capsaicin-d3 |
| Chemical Formula | C₁₈H₂₆D₃NO₃ | C₁₈H₂₄D₃NO₃[1] |
| Molecular Weight | Approx. 310.4 g/mol | Approx. 308.4 g/mol [1] |
| Analyte(s) Quantified | Primarily Dihydrocapsaicin, also used for Capsaicin | Primarily Capsaicin, also used for Dihydrocapsaicin |
| Typical Purity | ≥98% | ≥98%[1] |
Performance Comparison in Analytical Methods
The choice between this compound and Capsaicin-d3 as an internal standard is primarily dictated by the main analyte of interest in the study.
-
For the quantification of Dihydrocapsaicin: this compound is the ideal internal standard as its physicochemical properties and chromatographic retention time are nearly identical to the analyte.
-
For the quantification of Capsaicin: Capsaicin-d3 is the preferred internal standard due to its structural identity with the analyte, leading to very similar behavior during sample preparation and analysis.
In practice, many studies aim to quantify both capsaicin and dihydrocapsaicin simultaneously. In such cases, either deuterated standard can be used, as their chromatographic and mass spectrometric behaviors are very similar to both analytes. However, for the highest accuracy, it is best practice to use the corresponding deuterated standard for each analyte if possible.
Chromatographic Behavior
In reversed-phase high-performance liquid chromatography (HPLC), which is the most common separation technique for capsaicinoids, capsaicin typically elutes slightly earlier than dihydrocapsaicin. This is because the double bond in the acyl chain of capsaicin introduces a slight increase in polarity compared to the saturated acyl chain of dihydrocapsaicin. Consequently, Capsaicin-d3 will also elute slightly before this compound. This close elution profile ensures that any variations in chromatographic conditions will affect the analytes and their respective internal standards in a similar manner.
Mass Spectrometric Behavior
Both capsaicin and dihydrocapsaicin, along with their deuterated analogs, ionize well using electrospray ionization (ESI) in positive ion mode. The most common fragmentation pathway for both compounds involves the cleavage of the amide bond, resulting in a characteristic fragment ion corresponding to the vanillylamine moiety at m/z 137. The precursor ions for the deuterated standards will be shifted by +3 m/z compared to their non-deuterated counterparts.
| Compound | Precursor Ion ([M+H]⁺) | Major Fragment Ion |
| Capsaicin | m/z 306 | m/z 137 |
| Capsaicin-d3 | m/z 309 | m/z 137 |
| Dihydrocapsaicin | m/z 308 | m/z 137 |
| This compound | m/z 311 | m/z 137 |
Experimental Protocols
Below are generalized experimental protocols for the extraction and analysis of capsaicinoids from food and biological matrices using a deuterated internal standard.
Sample Preparation from Food Matrices (e.g., Chili Powder, Sauces)
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized food sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound or Capsaicin-d3 solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction: Add 5 mL of an appropriate extraction solvent (e.g., acetonitrile or methanol).
-
Homogenization: Vortex the sample for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
-
Sample Aliquoting: Pipette 500 µL of the biological fluid into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound or Capsaicin-d3 solution.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge to separate the layers.
-
-
Supernatant Transfer: Transfer the supernatant (from protein precipitation) or the organic layer (from liquid-liquid extraction) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
Experimental Workflow for Capsaicinoid Quantification
Caption: General workflow for capsaicinoid analysis using an internal standard.
Capsaicin Activation of the TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of capsaicinoid activation of the TRPV1 receptor.[2][3]
Conclusion
Both this compound and Capsaicin-d3 are excellent internal standards for the quantitative analysis of capsaicinoids. The choice between them should ideally be based on the primary analyte of interest to ensure the most accurate correction for experimental variability. For simultaneous analysis of both capsaicin and dihydrocapsaicin, either standard can be effectively used, although employing both corresponding deuterated standards will yield the most robust and accurate data. The similar chromatographic and mass spectrometric properties of these compounds and their deuterated analogs make them indispensable tools for researchers in the fields of food science, pharmacology, and drug development.
References
Cross-Validation of Dihydrocapsaicin-d3 Quantification by Isotope Dilution Mass Spectrometry Against Alternative Analytical Methods
This guide provides a comparative analysis of quantification methods for dihydrocapsaicin, with a focus on the cross-validation of the isotope dilution technique using Dihydrocapsaicin-d3 against other common analytical approaches. The data and protocols presented are intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on analytical methodology.
The primary methods for the quantification of capsaicinoids, including dihydrocapsaicin, are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is central to the most accurate and precise LC-MS/MS-based methods, a technique known as isotope dilution mass spectrometry.
Comparative Overview of Quantification Methods
The selection of an analytical method for dihydrocapsaicin quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, particularly when coupled with an internal standard like this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS (with this compound) |
| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |
| Specificity | Moderate | Moderate to High | Very High |
| Sensitivity (LOD) | ~0.211 µg/mL[1][2][3] | Higher sensitivity than UV[4] | ~0.0510 µg/mL[5] |
| Linearity Range | 2.5–200 µg/mL | Not explicitly stated, but high. | 10-500 ng/ml |
| Matrix Effect | Susceptible | Susceptible | Minimized with internal standard |
| Internal Standard | External standard calibration is common | External standard calibration is common | This compound |
| Accuracy | Good | Good | Excellent |
| Precision (RSD) | < 2.0% | Not explicitly stated | Intra-assay: 2-10%, Inter-assay: 6-9% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods reported in the scientific literature.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of dihydrocapsaicin in less complex matrices or when high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 2:3 v/v), with the pH adjusted to 3.2 with glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a wavelength of 281 nm.
-
Quantification: External standard calibration curve prepared with known concentrations of dihydrocapsaicin.
-
Validation Parameters:
-
Limit of Detection (LOD): 0.211 µg/mL.
-
Limit of Quantification (LOQ): 0.640 µg/mL.
-
Linearity: Established in the range of 2.5-200 µg/mL.
-
Accuracy: Confidence intervals < 0.05%.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution
This method, employing this compound as an internal standard, is the gold standard for accurate and precise quantification of dihydrocapsaicin, especially in complex biological matrices.
-
Instrumentation: An LC-MS/MS system consisting of an HPLC or UFLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 column is typically used for chromatographic separation.
-
Internal Standard: this compound is added to all samples, calibrators, and quality controls at a fixed concentration.
-
Mobile Phase: A gradient of methanol and water containing 0.1% (v/v) formic acid.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both dihydrocapsaicin and this compound.
-
Dihydrocapsaicin: m/z 308 → fragment ion(s)
-
This compound: m/z 311 → fragment ion(s)
-
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte (dihydrocapsaicin) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Validation Parameters:
-
Linearity: 10-500 ng/mL.
-
Accuracy: 91 to 102%.
-
Precision: Intra- and inter-assay precision (RSD) are typically below 15%.
-
Workflow and Data Analysis Diagrams
The following diagrams illustrate the experimental workflow for the quantification of dihydrocapsaicin and the logical relationship in the isotope dilution method.
Caption: General experimental workflow for the quantification of Dihydrocapsaicin.
Caption: Logical diagram of quantification by Isotope Dilution Mass Spectrometry.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glsciences.com [glsciences.com]
- 5. researchgate.net [researchgate.net]
Dihydrocapsaicin-d3 in Bioanalysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in bioanalysis. This guide provides an objective comparison of Dihydrocapsaicin-d3's performance against other common internal standards used in the quantification of capsaicinoids, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of dihydrocapsaicin, is a widely utilized internal standard in the bioanalytical determination of capsaicin and dihydrocapsaicin. Its structural similarity and co-elution with the analytes of interest make it an excellent choice for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Comparative Performance of Internal Standards
The selection of an internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for matrix effects and variations in extraction recovery and instrument response. Besides this compound, other compounds such as Capsaicin-d3 and phenacetin have been employed as internal standards in capsaicinoid analysis.
The following table summarizes the accuracy and precision data from various studies, offering a comparative overview of these internal standards.
| Internal Standard | Analyte(s) | Matrix | Accuracy (%) | Precision (RSD, %) | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Capsaicin, Dihydrocapsaicin | Rat Plasma | 92.9 - 105 | < 5 | 0.5 - 40 | 0.15 | 0.5 |
| Capsaicin-d3 | Capsaicin, Dihydrocapsaicin | Not Specified | 91 - 102 | Intra-assay: 2 - 10, Inter-assay: 6 - 9 | 10 - 1000 | Not Reported | Not Reported |
| Phenacetin | Capsaicin | Mouse Plasma | Intra-day: 94.3 - 103.0, Inter-day: 93.8 - 100.4 | Not Reported | 0.325 - 650 | Not Reported | 0.325 |
Data compiled from multiple sources. RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantitation.
Experimental Protocols
The methodologies employed in bioanalytical assays are crucial for interpreting performance data. Below are detailed experimental protocols from studies utilizing this compound and other internal standards.
Method 1: LC-MS/MS for Capsaicin and Dihydrocapsaicin using this compound
-
Sample Preparation: Protein precipitation is a common method for sample preparation. To a plasma sample, an internal standard solution (this compound in acetonitrile) is added. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Capsaicin: m/z 306.2 → 137.1
-
Dihydrocapsaicin: m/z 308.2 → 137.1
-
This compound: m/z 311.2 → 137.1
-
-
Method 2: LC-MS/MS for Capsaicin using Phenacetin
-
Sample Preparation: Liquid-liquid extraction is another widely used technique. Plasma samples, spiked with phenacetin as the internal standard, are extracted with an organic solvent like methyl tert-butyl ether. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
-
Capsaicin: m/z 306.4 → 137.1
-
Phenacetin: m/z 180.1 → 109.8[1]
-
-
Bioanalytical Workflow for Capsaicinoid Analysis
The following diagram illustrates a typical workflow for the bioanalysis of capsaicinoids using an internal standard.
Figure 1. A representative workflow for the bioanalysis of capsaicinoids.
References
Performance Evaluation of Dihydrocapsaicin-d3 in Linearity and Recovery Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of capsaicinoids, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring dihydrocapsaicin, is a commonly employed internal standard in mass spectrometry-based methods. This guide provides a comparative overview of its expected performance in linearity and recovery experiments, supported by experimental data for dihydrocapsaicin and a discussion of alternative internal standards.
While specific experimental data on the linearity and recovery of this compound is not extensively published in peer-reviewed literature, its performance can be inferred from the validation of analytical methods for dihydrocapsaicin. As a stable isotope-labeled internal standard, this compound is expected to exhibit nearly identical chemical and physical properties to dihydrocapsaicin, including extraction recovery and chromatographic retention time. This co-elution is a critical attribute, as it allows for the effective correction of variations in sample preparation and instrument response.
Linearity of Dihydrocapsaicin Detection
Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a given range. Numerous studies have established the linearity of analytical methods for the quantification of dihydrocapsaicin, which provides a strong indication of the expected performance when using this compound as an internal standard.
Below is a summary of linearity data from various studies employing different analytical techniques.
| Analytical Method | Linear Range | Correlation Coefficient (R²) |
| UFLC[1][2] | 0.05 - 0.50 µg/g | 0.9996 |
| HPLC[3] | 0.02 - 0.1 mg/mL | ≥0.995 |
| LC-MS/MS[4] | 0.05 - 2 µg/mL | Not explicitly stated |
| HPLC[5] | 0.10–3.00 mg/mL | Not explicitly stated |
| HPLC | 1.00 to 500.00 µg/ml | 0.9989 - 1.00 |
| GC-MS | 10–100 μg/mL | 0.998 |
| RP-HPLC-PDA | 1.0-25μg/mL | >0.995 |
Recovery of Dihydrocapsaicin
Recovery experiments are essential to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. The percentage of recovery indicates the proportion of the analyte that is successfully recovered through the sample preparation process. For an internal standard to be effective, its recovery should be consistent and comparable to that of the analyte.
The following table summarizes recovery data for dihydrocapsaicin from various studies.
| Analytical Method | Recovery (%) |
| UFLC | 92.4 - 95.2 |
| LC-MS/MS | 96.3 - 108.9 |
| LC-ESI/TOF-MS | 93 |
| HPLC | 97.17 ± 1.16 |
| C18 Solid-Phase Extraction | 87.8-95.7 |
Alternative Internal Standards
While this compound is a suitable internal standard for many applications, other compounds have also been successfully used for the quantification of capsaicinoids. The choice of an internal standard depends on the specific analytical method and the sample matrix.
| Internal Standard | Analytical Method | Rationale for Use |
| (4,5-dimethoxybenzyl)-4-methyloctamide | LC-ESI/TOF-MS | A synthetic capsaicin analogue not found in nature. |
| Curcumin | LC-MS/MS | Tested among numerous compounds and showed no interference with the matrix. |
| Octanoyl vanillamide | LC-MS/MS | Used for the analysis of capsaicinoids in blood and tissue. |
| p-Chlorodisopyramide | HPLC | A compound with a retention time that does not interfere with the analytes of interest. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical experimental protocols for linearity and recovery studies of dihydrocapsaicin.
Linearity Experiment Protocol
-
Preparation of Standard Solutions: A stock solution of dihydrocapsaicin is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of calibration standards are then prepared by serially diluting the stock solution to cover the desired concentration range.
-
Instrumental Analysis: Each calibration standard is injected into the analytical instrument (e.g., HPLC, UFLC, LC-MS/MS) under optimized conditions.
-
Data Analysis: A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the corresponding concentration of each standard. The linearity is evaluated by calculating the correlation coefficient (R²) of the calibration curve.
Recovery Experiment Protocol
-
Sample Spiking: A known amount of dihydrocapsaicin standard solution is added ("spiked") into a blank sample matrix (a sample that does not contain the analyte).
-
Sample Preparation: The spiked sample is subjected to the entire sample preparation procedure (e.g., extraction, cleanup).
-
Instrumental Analysis: The extracted sample is analyzed using the validated analytical method.
-
Calculation of Recovery: The concentration of dihydrocapsaicin in the extracted sample is determined from the calibration curve. The percentage of recovery is calculated by dividing the measured concentration by the theoretical concentration (the amount spiked) and multiplying by 100.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery experiments.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. researchgate.net [researchgate.net]
- 4. Alternative mass spectrometry techniques for the validation of the fragmentation pattern of capsaicin and dihydrocapsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods Utilizing Dihydrocapsaicin-d3 for Accurate Capsaicinoid Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Summary of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of capsaicin and dihydrocapsaicin. These methods, while not all explicitly stating the use of Dihydrocapsaicin-d3, are representative of the techniques where such an internal standard is highly beneficial. The data is extracted from various independent studies.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| UFLC | Chili Pepper Genotypes | Capsaicin: 0.045 µg/kgDihydrocapsaicin: 0.151 µg/kg | Capsaicin: 0.11 µg/kgDihydrocapsaicin: 0.368 µg/kg | Capsaicin: 89.4-90.1Dihydrocapsaicin: 92.4-95.2 | Intra-day: <5.0 (C), <9.9 (DHC)Inter-day: <5.0 (C), <9.9 (DHC) | [1][2] |
| HPLC | Capsicum Fruit Samples | Capsaicin: 0.09 µg/gDihydrocapsaicin: 0.10 µg/g | Capsaicin: 0.30 µg/gDihydrocapsaicin: 0.36 µg/g | Not Reported | 1.01 (C), 0.57 (DHC) | [3] |
| LC-MS/MS | Dietary Supplements | Not Reported | Not Reported | Capsaicin: 95.4-106.3Dihydrocapsaicin: 96.3-108.9 | Not Reported | [4] |
| LC-MS/MS | Vegetable Oils | 0.15 µg/kg | 0.5 µg/kg | 92.9-105 | Not Reported | [5] |
| LC-TOF-MS | Capsicum Fruit Extracts | Capsaicin: 20 pmolDihydrocapsaicin: 4 pmol | Not Reported | Capsaicin: 86Dihydrocapsaicin: 93 | Intra-day: <12Inter-day: <14 | |
| u-HPLC | Gochujang | 0.05 µg/g | 0.16 µg/g | >93 | Intra-day & Inter-day: <6.27 |
C: Capsaicin, DHC: Dihydrocapsaicin
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Extraction of Capsaicinoids from Chili Peppers
This protocol is a generalized procedure based on common extraction methods for solid matrices.
-
Homogenization: Weigh a representative sample of the chili pepper material.
-
Extraction: Add a suitable extraction solvent (e.g., acetonitrile or ethanol) to the homogenized sample.
-
Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 60 minutes) to ensure efficient extraction of capsaicinoids.
-
Centrifugation: Centrifuge the extract to pellet solid particles.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to the filtered extract prior to analysis.
-
Dilution: Dilute the sample as necessary to fall within the calibration range of the analytical instrument.
Analytical Method: Ultra-Fast Liquid Chromatography (UFLC)
This protocol is based on a validated UFLC method for the analysis of capsaicinoids.
-
Instrumentation: Shimadzu UFLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 50 x 2 mm id, 2 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 1% acetic acid in water.
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detection with excitation at 280 nm and emission at 325 nm.
-
Quantification: Create a calibration curve using certified reference standards of capsaicin and dihydrocapsaicin. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, corrected for the recovery of the this compound internal standard.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the sensitive and selective analysis of capsaicinoids using LC-MS/MS.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A typical flow rate of 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and this compound. For example:
-
Capsaicin: m/z 306 → [product ion]
-
Dihydrocapsaicin: m/z 308 → [product ion]
-
This compound: m/z 311 → [product ion]
-
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used for quantification against a calibration curve prepared with known concentrations of standards and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of capsaicinoids using an internal standard.
Caption: General workflow for capsaicinoid analysis.
Logic of Internal Standard Use
This diagram illustrates the principle of using an internal standard for accurate quantification.
Caption: Role of an internal standard in quantification.
References
- 1. Capsaicin and Dihydrocapsaicin Determination in Chili Pepper Genotypes Using Ultra-Fast Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicin and Dihydrocapsaicin Determination in Chili Pepper Genotypes Using Ultra-Fast Liquid Chromatography [mdpi.com]
- 3. Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Dihydrocapsaicin-d3 vs. Non-Deuterated Internal Standards: A Comparative Guide for Accurate Capsaicinoid Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of capsaicinoids, the choice of an appropriate internal standard is a critical factor influencing data accuracy and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, specifically dihydrocapsaicin-d3, and various non-deuterated internal standards in analytical methodologies, supported by experimental data from published studies.
The quantification of capsaicinoids, the pungent compounds in chili peppers, is essential in various fields, from food quality control to pharmaceutical research. The use of an internal standard (IS) is crucial in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for any variations accurately.
This guide explores the performance of this compound, a stable isotope-labeled internal standard, against commonly used non-deuterated internal standards, which are typically structural analogs of capsaicinoids.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the native analyte, dihydrocapsaicin. This structural similarity ensures that it behaves similarly during extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of variability. Non-deuterated internal standards, while cost-effective, may not always co-elute perfectly with the analytes or experience the same degree of ion suppression or enhancement in complex matrices, potentially leading to less accurate quantification.
Data Presentation: Quantitative Performance Parameters
The following tables summarize key performance data for this compound and various non-deuterated internal standards, as reported in separate analytical studies.
Table 1: Performance of this compound as an Internal Standard
| Parameter | This compound | Analytical Method | Reference |
| Recovery | 92.9% - 105% | UPLC-MS/MS | [1][2] |
| Linearity (Range) | 0.5 - 40 µg/kg | UPLC-MS/MS | [1][2] |
| Precision (%RSD) | < 5% | UPLC-MS/MS | [1] |
| Matrix Effect | Shown to effectively compensate for matrix effects | LC-MS/MS |
Table 2: Performance of Non-Deuterated Internal Standards
| Internal Standard | Parameter | Value | Analytical Method | Reference |
| Octanoyl vanillamide | Recovery | ~90% | LC-MS/MS | |
| Accuracy | 90% - 107% | LC-MS/MS | ||
| Intra-assay Precision (%RSD) | 3% - 7% | LC-MS/MS | ||
| Inter-assay Precision (%RSD) | 6% - 7% | LC-MS/MS | ||
| Phenacetin | Linearity (r) | > 0.999 | LC-MS/MS | |
| LLOQ | 0.325 ng/mL | LC-MS/MS | ||
| Maleic Acid | Linearity (R²) | 0.9967 | ¹H NMR | |
| Precision (%RSD) | < 1% | ¹H NMR | ||
| Accuracy (Error Rate) | ~3% | ¹H NMR |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of capsaicinoids using both deuterated and non-deuterated internal standards.
Protocol 1: Quantification of Capsaicinoids using this compound Internal Standard (LC-MS/MS)
This protocol is based on the methodology for detecting capsaicinoids in edible oils.
-
Sample Preparation:
-
Weigh 1 g of the oil sample into a 15 mL centrifuge tube.
-
Add 1 mL of dichloromethane and 3 mL of 2% sodium hydroxide solution.
-
Vortex for 10 minutes and centrifuge at 4000 r/min for 10 minutes.
-
Collect the upper aqueous phase. Repeat the extraction of the organic phase twice with 2 mL of 2% sodium hydroxide solution.
-
Combine the aqueous phases and adjust the pH to 2-3 with dilute sulfuric acid.
-
Spike the sample with a known concentration of this compound working solution.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of pure water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge.
-
Elute the capsaicinoids and the internal standard with acetonitrile.
-
Evaporate the eluate to near dryness under a nitrogen stream at 50°C.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm filter before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and this compound.
-
Protocol 2: Quantification of Capsaicinoids using a Non-Deuterated Internal Standard (Octanoyl vanillamide) (LC-MS/MS)
This protocol is adapted from a method for analyzing capsaicinoids in blood and tissue.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add a known amount of the internal standard, octanoyl vanillamide.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A stepwise gradient of methanol and distilled water containing 0.1% (v/v) formic acid.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for capsaicin (m/z 306 → 137), dihydrocapsaicin (m/z 308 → 137), and octanoyl vanillamide (m/z 280 → 137).
-
Mandatory Visualization
The Role of Internal Standards in LC-MS Quantification
The following diagram illustrates the workflow for quantitative analysis using an internal standard, highlighting how it corrects for variations throughout the analytical process.
Caption: Workflow of quantitative analysis using an internal standard.
Mitigating Matrix Effects with a Deuterated Internal Standard
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in LC-MS analysis. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.
References
Dihydrocapsaicin-d3 in Bioanalysis: A Comparative Guide to Limits of Detection and Quantification
In the precise quantification of capsaicinoids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring dihydrocapsaicin, has emerged as a valuable tool in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) achievable with methods employing this compound and other internal standards for capsaicinoid analysis.
Performance Comparison: Limit of Detection and Quantification
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The use of a deuterated internal standard like this compound can significantly enhance the method's performance. Below is a comparison of LOD and LOQ values obtained from various analytical methods for capsaicin and dihydrocapsaicin, highlighting the performance of a method utilizing this compound.
| Internal Standard | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| This compound | Capsaicinoids | 0.15 µg/kg | 0.5 µg/kg | UPLC-MS/MS | [1] |
| (4,5-dimethoxybenzyl)-4-methyloctamide | Dihydrocapsaicin | 4 pmol | 12 pmol | HPLC-ESI/MS(TOF) | [2][3] |
| (4,5-dimethoxybenzyl)-4-methyloctamide | Capsaicin | 20 pmol | 60 pmol | HPLC-ESI/MS(TOF) | [2][3] |
| Curcumin | Capsaicin | Not Reported | Not Reported | LC-MS/MS | |
| Curcumin | Dihydrocapsaicin | Not Reported | Not Reported | LC-MS/MS | |
| None | Capsaicin | 0.045 µg/kg | 0.11 µg/kg | UFLC | |
| None | Dihydrocapsaicin | 0.151 µg/kg | 0.368 µg/kg | UFLC | |
| None | Capsaicin | 0.09 µg/g | 0.30 µg/g | HPLC | |
| None | Dihydrocapsaicin | 0.10 µg/g | 0.36 µg/g | HPLC | |
| None | Capsaicin | 0.070 µg/mL | 0.212 µg/mL | HPLC | |
| None | Dihydrocapsaicin | 0.211 µg/mL | 0.640 µg/mL | HPLC | |
| None | Capsaicin | 0.0234 µg/mL | Not Reported | DART-MS/MS | |
| None | Dihydrocapsaicin | 0.0510 µg/mL | Not Reported | DART-MS/MS |
The data clearly demonstrates that methods incorporating an internal standard, particularly a deuterated one like this compound, can achieve very low detection and quantification limits, making them highly suitable for trace analysis of capsaicinoids in complex matrices.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and comparing analytical methods. Below is a summary of the key experimental protocols for the UPLC-MS/MS method that utilizes this compound as an internal standard for the analysis of capsaicinoids in vegetable oils.
Sample Preparation
-
Liquid-Liquid Extraction: A 5 g oil sample is mixed with 10 mL of n-hexane and 5 mL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 8000 rpm for 5 minutes. The lower acetonitrile layer is collected. This extraction process is repeated three times.
-
Solid Phase Extraction (SPE): The combined acetonitrile extracts are loaded onto a C18 SPE cartridge pre-conditioned with 5 mL of methanol and 5 mL of water. The cartridge is then washed with 5 mL of 40% methanol in water. The analytes are eluted with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 1 mL of the initial mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-3 min: 50-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-50% B
-
4.1-5 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Capsaicin: 306.1 > 137.1
-
Dihydrocapsaicin: 308.2 > 137.1
-
Capsaicin-d3: 309.1 > 137.1
-
This compound: 311.2 > 137.1
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the determination of capsaicinoids using this compound as an internal standard.
Caption: Experimental workflow for capsaicinoid analysis.
References
- 1. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of capsaicin and dihydrocapsaicin in capsicum fruits by liquid chromatography-electrospray/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Analytical Method Robustness with Dihydrocapsaicin-d3
For researchers, scientists, and professionals in drug development, the assurance of analytical method robustness is paramount for generating reliable and reproducible data. This guide provides a comprehensive evaluation of the use of Dihydrocapsaicin-d3 as an internal standard to bolster the robustness of analytical methods, particularly in the quantification of capsaicinoids. By comparing methodologies and presenting supporting experimental data, this document serves as a practical resource for developing and validating high-quality analytical techniques.
The inherent variability in sample matrices and instrumental conditions can significantly impact the accuracy and precision of analytical measurements. A robust method is one that remains unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing such robust methods. By being chemically identical to the analyte of interest (Dihydrocapsaicin) and having a similar structure to other capsaicinoids, it co-elutes during chromatography and experiences analogous ionization effects in mass spectrometry. This allows it to effectively compensate for variations during sample preparation and analysis, thereby enhancing the method's overall robustness.
Comparative Performance of Methods Utilizing this compound
The inclusion of this compound as an internal standard significantly improves the precision and accuracy of quantification compared to methods relying on external standards or non-deuterated internal standards. This is especially critical when analyzing complex matrices where matrix effects, such as ion suppression or enhancement in mass spectrometry, are prevalent.
A key study by He et al. (2018) demonstrates the successful application of this compound in a UPLC-MS/MS method for the simultaneous determination of capsaicin, dihydrocapsaicin, and nordihydrocapsaicin in edible and crude vegetable oils.[1] The validation data from this study underscores the high level of performance achievable with a deuterated internal standard.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Capsaicin | Dihydrocapsaicin | Nordihydrocapsaicin |
| Linear Range (µg/kg) | 0.5 - 40 | 0.5 - 40 | 0.5 - 40 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/kg) | 0.15 | 0.15 | 0.15 |
| Limit of Quantification (LOQ) (µg/kg) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 92.9 - 105 | 92.9 - 105 | 92.9 - 105 |
| Relative Standard Deviation (RSD) (%) | <5 | <5 | <5 |
Data summarized from He et al. (2018).[1]
The high recovery rates and low relative standard deviations presented in Table 1 are indicative of a method that is not only accurate and precise but also robust against the complexities of the oil matrix.[1]
To illustrate the concept of robustness, Table 2 provides a hypothetical comparison of how deliberate variations in analytical parameters might affect the results of a method with and without a deuterated internal standard.
Table 2: Conceptual Illustration of Robustness Testing
| Parameter Variation | Analyte Response (without IS) | Analyte/IS Ratio (with this compound) | Impact on Robustness |
| No Variation | 100% | 1.00 | - |
| Mobile Phase Composition (±2%) | 85% | 0.99 | High (Minimal Impact) |
| Column Temperature (±2°C) | 110% | 1.01 | High (Minimal Impact) |
| Flow Rate (±5%) | 90% | 0.98 | High (Minimal Impact) |
| Injection Volume (±10%) | 115% | 1.02 | High (Minimal Impact) |
This conceptual table demonstrates that while the absolute analyte response may fluctuate due to minor changes in the analytical conditions, the ratio of the analyte to the deuterated internal standard remains stable, ensuring the robustness of the quantitative results.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical methods. The following protocols are based on established methods for the analysis of capsaicinoids using a deuterated internal standard.[1]
Sample Preparation and Extraction
This protocol is adapted from the method for analyzing capsaicinoids in oil samples.[1]
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Liquid-Liquid Extraction:
-
Add 10 mL of n-hexane to the tube and vortex for 1 minute.
-
Add 5 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 8000 rpm for 5 minutes.
-
Transfer the lower acetonitrile layer to a new tube.
-
Repeat the extraction of the n-hexane layer with another 5 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acetonitrile.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acetonitrile/water (30:70, v/v).
-
Elute the capsaicinoids with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following conditions are representative for the analysis of capsaicinoids.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient to ensure separation of the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
Visualizing Method Robustness and Workflow
Diagrams are provided to visually represent the experimental workflow and the principle of using a deuterated internal standard for enhanced robustness.
Caption: Experimental workflow for capsaicinoid analysis.
Caption: Principle of robustness with a deuterated internal standard.
References
Safety Operating Guide
Safe Disposal of Dihydrocapsaicin-d3: A Procedural Guide
For Immediate Reference: In Case of Spill or Exposure
-
Spill: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Use dry clean-up procedures; do not use air hoses. Dampen with water to prevent dusting before sweeping. Collect spilled material with non-sparking tools and place it in a sealed, labeled container for disposal. Clean the spill area with a slurry of diatomaceous earth and ethanol.
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing and launder it before reuse.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Dihydrocapsaicin-d3, a deuterated analog of a naturally occurring capsaicinoid, is classified as a hazardous substance requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][3] This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is toxic if swallowed and can cause significant skin, eye, and respiratory irritation.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield. |
| Hand | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Body | A lab coat or other protective clothing. Contaminated clothing should be removed and laundered separately before reuse. |
| Respiratory | A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for minimizing risks associated with this compound.
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a designated, leak-proof, and sealable container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., skull and crossbones for toxicity).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.
-
Decontamination Procedures
-
Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. Wipe surfaces with a slurry of diatomaceous earth and ethanol, followed by a standard laboratory detergent and water rinse.
-
Work Surfaces: Clean work surfaces where this compound was handled using the same decontamination procedure as for equipment.
-
Personal Protective Equipment: After completing the disposal process, carefully remove and dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be decontaminated as described above. Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocapsaicin-d3
Essential safety protocols and logistical plans are critical for the secure and effective handling of Dihydrocapsaicin-d3 in a laboratory setting. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals, ensuring operational integrity and personnel safety. This compound is a hazardous substance that is toxic if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Limited evidence suggests the possibility of cumulative and irreversible effects with prolonged exposure.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE for routine handling and emergency situations.
| Protection Type | Routine Handling | Major Spills/Emergency | Applicable Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses.[1] | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile, Butyl rubber). Double gloving should be considered. | Chemical impermeable gloves. | EU Directive 89/686/EEC and EN 374. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | Full body, fire/flame resistant, and impervious clothing. | N/A |
| Respiratory Protection | Work in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges. | Self-contained breathing apparatus (SCBA) or a full-face respirator. | NIOSH (US) or CEN (EU) approved. |
Standard Operating Procedure for Handling this compound
The following workflow illustrates the essential steps for safely handling this compound, from initial preparation to final disposal.
Emergency Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Containment & Cleanup Procedure |
| Minor Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE (gloves, safety glasses, dust respirator). 3. Cover the spill with a damp cloth or paper towels to avoid generating dust. 4. Use a dry clean-up method such as a vacuum with a HEPA filter or gently sweep the material. 5. Place the spilled material and cleanup supplies into a sealed, labeled container for disposal. 6. Clean the spill area with a slurry of diatomaceous earth and ethanol. |
| Major Spill | 1. Evacuate the area immediately and move upwind. 2. Alert emergency responders and the institutional safety office. 3. Only trained personnel with full protective gear, including a self-contained breathing apparatus, should address the spill. 4. Contain the spill using sand, earth, or vermiculite. 5. Collect the spilled material into labeled containers for proper disposal. 6. Decontaminate the area as advised by safety professionals. |
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound. All waste must be handled in accordance with local, state, and federal regulations.
Contaminated materials, including personal protective equipment, and any unused this compound should be collected in clearly labeled, sealed containers. Empty containers may pose a chemical hazard and should be either triple-rinsed for recycling or punctured to prevent reuse and disposed of in an authorized landfill. The preferred method for the disposal of the chemical itself is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing. Always consult your institution's environmental health and safety department for specific disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
